Multiflorin A
Description
Properties
Molecular Formula |
C29H32O16 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(3S,6S)-6-[(3R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10?,17?,19-,21?,22?,23?,24+,25+,28-,29+/m1/s1 |
InChI Key |
KXOPSQZLBRPJGX-RHTLDPNOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Profile and Bioactivity of Multiflorin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a naturally occurring acetylated kaempferol (B1673270) glycoside, has garnered scientific interest for its notable biological activities, primarily its potent inhibition of intestinal glucose absorption and its consequent purgative effects. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and mechanism of action of this compound. The document synthesizes available quantitative data, details experimental methodologies for its study, and presents a visual representation of its proposed signaling pathway. This information is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties of this compound
This compound is classified as a flavonoid glycoside. Its core structure consists of the flavonol kaempferol, which is glycosidically linked to a disaccharide moiety. A key feature of this compound, distinguishing it from the related compound Multiflorin B, is the presence of an acetyl group on the sugar chain, which has been demonstrated to be crucial for its biological activity.
The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H32O16 | PubChem |
| Molecular Weight | 636.55 g/mol | PubChem |
| InChI Key | KXOPSQZLBRPJGX-KEBUVGJQSA-N | PubChem |
| Appearance | Yellowish powder (typical for flavonoids) | Inferred from related compounds |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents | Inferred from extraction protocols |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit glucose absorption in the small intestine. This action leads to a secondary purgative or laxative effect.
Inhibition of Intestinal Glucose Absorption
Studies have shown that this compound is a potent inhibitor of glucose uptake from the intestine. This effect is dose-dependent and has been demonstrated in in vivo mouse models. The anti-hyperglycemic potential of this compound is attributed to this mechanism, as it can lower postprandial blood glucose levels.
Purgative Effect
The inhibition of glucose absorption by this compound creates a hyperosmotic environment within the small intestine. This osmotic imbalance draws water into the intestinal lumen, increasing fluid volume and promoting bowel movements. A study using a 20 mg/kg oral dose in mice induced watery diarrhea in a significant portion of the test subjects, confirming its purgative properties[1].
Proposed Mechanism of Action
The mechanism underlying this compound's bioactivity involves the modulation of key intestinal proteins:
-
Downregulation of Sodium-Glucose Cotransporter 1 (SGLT1): SGLT1 is a primary transporter responsible for glucose uptake in the intestines. This compound has been shown to decrease the expression of SGLT1[1].
-
Alteration of Intestinal Permeability: this compound affects the expression of tight junction proteins, specifically occludin and claudin-1, leading to increased intestinal permeability[1].
-
Upregulation of Aquaporin-3 (AQP3): An increase in the expression of AQP3, a water channel protein, is observed, which facilitates water secretion into the intestinal lumen[1].
-
Modulation of Gut Microbiota: The unabsorbed glucose travels to the large intestine, where it is fermented by the gut microbiota. This process leads to the production of gas and organic acids, which further contribute to the laxative effect[1].
Data Presentation
While detailed quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes the key findings from a pivotal study on its purgative effects.
Table 2: In Vivo Purgative Effect of this compound in Mice
| Parameter | Method | Dosage | Observation | Reference |
| Purgative Effect | Oral administration | 20 mg/kg | Induced watery diarrhea in over 50% of subjects | [1] |
| Effect on Blood Glucose | Oral glucose tolerance test | Not specified in abstract | Lowered peak postprandial glucose levels | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for the study of this compound.
Isolation and Purification of this compound
-
Extraction: The source material, such as the leaves of Prunus persica (peach), is extracted with methanol (MeOH)[2].
-
Fractionation: The crude methanol extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques (e.g., column chromatography with different stationary and mobile phases).
-
Purification: The active fraction is further purified using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2].
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Analysis of Purgative Effect
-
Animal Model: Male mice are used for the study.
-
Administration: this compound is administered orally (gavage) at a specific dose (e.g., 20 mg/kg)[1].
-
Observation: The mice are observed for defecation behavior, and the incidence and nature of diarrhea are recorded.
-
Analysis: The percentage of mice exhibiting diarrhea is calculated to determine the purgative efficacy.
Analysis of Intestinal Glucose Absorption
-
Animal Model: Glucose-loaded mice are used to assess the effect on postprandial blood glucose.
-
Procedure: Mice are administered this compound followed by an oral glucose load.
-
Blood Sampling: Blood samples are collected at various time points after glucose administration.
-
Glucose Measurement: Blood glucose levels are measured to determine the effect of this compound on glucose absorption.
Mechanistic Studies
-
Immunofluorescence: Intestinal tissue samples are collected from treated and control animals. Immunofluorescence staining is used to visualize and quantify the expression levels of proteins such as SGLT1, occludin, claudin-1, and AQP3[1].
-
16S rRNA Gene Sequencing: Fecal samples are collected to analyze the composition of the gut microbiota. DNA is extracted, and the 16S rRNA gene is sequenced to identify changes in bacterial populations[1].
-
Metabolite Analysis (LC-MS): Fecal metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify changes in the metabolic output of the gut microbiota[1].
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its study.
Caption: Proposed mechanism of this compound in the small intestine.
References
Technical Whitepaper: Discovery and Isolation of Multiflorin A from Prunus persica
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Multiflorin A, an acetylated kaempferol (B1673270) glycoside, has been identified as a potent bioactive compound isolated from the leaves of the common peach tree, Prunus persica.[1][2] This document provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The primary biological activity of this compound is its ability to inhibit glucose absorption in the small intestine, highlighting its potential for development as an anti-hyperglycemic agent.[1][2] The purgative effects of this compound have also been noted.[3] This technical guide details a representative methodology for the isolation and purification of this compound, based on the available scientific literature, and presents its known biological mechanism of action.
Introduction
Prunus persica (L.) Batsch, a member of the Rosaceae family, is cultivated globally for its fruit. Beyond its agricultural importance, various parts of the peach plant have been utilized in traditional medicine. Scientific investigations into the phytochemical constituents of Prunus persica have revealed a rich profile of bioactive compounds, including flavonoids, phenolic acids, and glycosides. Among these, this compound, an acetylated kaempferol glycoside, has emerged as a compound of significant interest due to its potent biological activities.
This whitepaper outlines the discovery of this compound from Prunus persica leaves and provides a detailed, albeit representative, technical guide for its isolation and characterization. The methodologies described are based on established techniques for the purification of flavonoid glycosides from plant matrices.
Discovery of this compound in Prunus persica
The discovery of this compound in peach leaves was the result of bioassay-guided fractionation of a methanolic extract. Initial studies demonstrated that the leaf extract exhibited anti-hyperglycemic effects by inhibiting glucose absorption in the small intestine. Subsequent research focused on identifying the specific compound responsible for this activity, leading to the isolation and structural elucidation of this compound. The presence of an acetyl group on the sugar moiety of this compound has been shown to be crucial for its biological activity.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Prunus persica are collected.
-
Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.
Extraction
-
Solvent: Methanol (B129727) is used as the extraction solvent.
-
Procedure:
-
The powdered leaf material is macerated in methanol at room temperature with occasional stirring for a period of 24-48 hours.
-
The mixture is then filtered to separate the extract from the solid plant material.
-
The extraction process is repeated multiple times to ensure exhaustive extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
Bioassay-Guided Fractionation
The crude methanolic extract is subjected to a series of chromatographic separations, with each resulting fraction being tested for its ability to inhibit glucose absorption to guide the purification process.
-
Initial Fractionation (Liquid-Liquid Partitioning):
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated and subjected to the bioassay. The most active fraction, typically the ethyl acetate fraction for flavonoids, is selected for further purification.
-
-
Column Chromatography:
-
The active fraction is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20).
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol may be used for silica gel chromatography.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Each combined fraction is tested in the bioassay to identify the most active fractions.
-
Purification by High-Performance Liquid Chromatography (HPLC)
-
Final Purification: The most active fractions from column chromatography are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and acetonitrile (B52724) or methanol is employed.
-
Detection: A Diode-Array Detector (DAD) is used to monitor the elution profile at various wavelengths, typically including those at which flavonoids absorb (around 280 nm and 350 nm).
-
Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
Structural Elucidation
The structure of the purified compound is confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkages and the position of the acetyl group.
Data Presentation
Due to the absence of specific quantitative data in the reviewed literature, the following tables are presented as representative templates.
Table 1: Representative Purification Summary for this compound from Prunus persica Leaves
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 | 150,000 | - |
| Ethyl Acetate Fraction | 150,000 | 30,000 | - |
| Silica Gel Column Chromatography | 30,000 | 5,000 | - |
| Preparative HPLC | 5,000 | 500 | >95 |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| MS (ESI-MS) | m/z [M+H]⁺: [Expected Value] |
| m/z [M-H]⁻: [Expected Value] | |
| ¹H NMR (500 MHz, CD₃OD) | δ (ppm): [List of characteristic chemical shifts and coupling constants] |
| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm): [List of characteristic chemical shifts] |
Mandatory Visualizations
Experimental Workflow
Caption: Bioassay-guided isolation workflow for this compound.
Proposed Signaling Pathway for Glucose Absorption Inhibition
Caption: Mechanism of this compound on intestinal glucose absorption.
Conclusion
This compound, a constituent of Prunus persica leaves, has been identified as a promising natural product with potent inhibitory effects on intestinal glucose absorption. This technical whitepaper provides a comprehensive overview of its discovery and a representative protocol for its isolation and purification. The detailed mechanism of action, involving the modulation of key transport and tight junction proteins, underscores its potential for further investigation in the context of metabolic disorders. Further research is warranted to develop a standardized and scalable purification process and to fully elucidate the pharmacological profile of this compound for potential therapeutic applications.
References
Multiflorin A: A Comprehensive Technical Guide to its Natural Sources and Plant Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A is a naturally occurring acetylated kaempferol (B1673270) glycoside that has garnered significant interest in the scientific community for its potent biological activities, particularly its purgative and anti-hyperglycemic effects. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, quantitative data on its abundance, and detailed experimental protocols for its study.
Natural Sources and Plant Distribution
This compound has been identified in a select number of plant species, primarily within the Rosaceae family. The principal sources identified to date include various Prunus species, Rosa multiflora, and Prunus persica.
Prunus Species (Semen Pruni)
The seeds of several Prunus species, collectively known in traditional medicine as Semen Pruni, are a primary source of this compound. Research has focused on the following species:
-
Prunus humilis Bge.
-
Prunus japonica Thunb.
-
Prunus pedunculata Maxim.
-
Prunus triloba Lindl.
Among these, the seeds of Prunus japonica have been found to contain the highest average content of this compound.
Rosa multiflora Thunb. (Japanese Rose)
The fruits of Rosa multiflora, known as "Eijitsu" in traditional Japanese medicine, are another notable source of this compound. The compound is considered one of the active constituents responsible for the plant's traditional use as a purgative.
Prunus persica (L.) Batsch (Peach)
The leaves of the common peach tree, Prunus persica, have been shown to contain this compound. It is identified as the active principle responsible for the anti-hyperglycemic effects observed with peach leaf extracts[1].
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant sources and even between different species of the same genus. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Prunus humilis Bge. | Seed | 3.02 | [2] |
| Prunus japonica Thunb. | Seed | 6.93 | [2] |
| Prunus pedunculata Maxim. | Seed | 0.40 | [2] |
| Prunus triloba Lindl. | Seed | 0.29 | [2] |
| Rosa multiflora Thunb. | Fruit | Data not available for this compound specifically, but total flavonoid and kaempferol content has been quantified. | |
| Prunus persica (L.) Batsch | Leaf | Data not available for this compound specifically, but kaempferol-3-O-glucoside is a dominant flavonoid. |
Experimental Protocols
Isolation of this compound from Prunus semen
This protocol is adapted from a method for the isolation of compounds from Prunus humilis seeds.
1. Sample Preparation:
- Fully crush and sieve the seed samples (24 mesh).
- Defat the resulting powder using petroleum ether in a Soxhlet apparatus for 4 hours.
2. Extraction:
- Perform ultrasonic extraction of the defatted powder with methanol (B129727) at 25°C for 30 minutes.
- Centrifuge the extract at 16,000 g for 15 minutes at 4°C.
- Filter the supernatant through a 0.22-μm filter membrane.
3. Chromatographic Separation:
- The crude extract can be subjected to column chromatography on a C18 column with a gradient elution of methanol in water to purify this compound.
Quantification of this compound by UHPLC-MS/MS
This method is a general approach for the quantification of flavonoids and can be optimized for this compound.
1. Instrumentation:
- An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both containing a small percentage of formic acid (e.g., 0.1%).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Negative ESI.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined using a pure standard of this compound.
- Optimization: Optimize cone voltage and collision energy for maximum sensitivity.
4. Quantification:
- Construct a calibration curve using a certified reference standard of this compound.
- Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific intestinal transport and barrier proteins. Its purgative action is linked to a novel mechanism involving the inhibition of glucose absorption and alteration of intestinal permeability.
Caption: Mechanism of this compound in the intestine.
This compound downregulates the expression of the sodium-glucose cotransporter 1 (SGLT1), leading to decreased glucose absorption from the intestinal lumen. Concurrently, it reduces the expression of the tight junction proteins occludin and claudin-1, which increases the paracellular permeability. Furthermore, this compound upregulates the expression of aquaporin-3 (AQP3), a water channel, which is suggested to promote water secretion into the intestinal lumen. This combined action results in a hyperosmotic environment in the intestine, leading to its purgative effect.
Experimental Workflow for Investigating this compound's Bioactivity
The following workflow outlines a typical experimental approach to characterize the biological effects of this compound.
Caption: Bioactivity investigation workflow for this compound.
References
- 1. Phenolic profiling of peach (Prunus persica [L.] Batsch) fruit, twigs, and leaves using high-resolution UHPLC-Orbitrap-MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Multiflorin A's Mechanism of Action in Glucose Transport Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a naturally occurring acetylated kaempferol (B1673270) glycoside, has demonstrated potent inhibitory effects on intestinal glucose absorption. This technical guide provides an in-depth analysis of the core mechanism of action by which this compound modulates glucose transport. Primarily acting in the small intestine, this compound reduces the expression of the sodium-glucose cotransporter 1 (SGLT1) and key tight junction proteins, namely occludin and claudin-1. This dual action not only curtails glucose uptake from the intestinal lumen but also increases intestinal permeability, contributing to a hyperosmotic environment. This guide summarizes the available data, details relevant experimental protocols, and visualizes the key pathways involved, offering a comprehensive resource for researchers in the fields of metabolic disease and drug discovery.
Core Mechanism of Action: Inhibition of Intestinal Glucose Absorption
The primary mechanism by which this compound inhibits glucose transport is through its action on the epithelial cells of the small intestine. Evidence points to a multi-faceted approach involving the downregulation of a key glucose transporter and the modulation of intestinal barrier function.
Downregulation of Sodium-Glucose Cotransporter 1 (SGLT1)
This compound has been shown to decrease the expression of SGLT1 in the small intestine[1]. SGLT1 is a crucial transporter responsible for the active uptake of glucose and galactose from the intestinal lumen into the enterocytes, a process coupled with sodium ion transport. By reducing the abundance of SGLT1, this compound effectively diminishes the capacity of the small intestine to absorb dietary glucose. The activity of this compound is dependent on its acetyl group, as its deacetylated analog, Multiflorin B, does not exhibit the same inhibitory effect in vivo[2].
Alteration of Intestinal Permeability
In addition to its effects on SGLT1, this compound alters the permeability of the intestinal barrier by decreasing the expression of the tight junction proteins occludin and claudin-1[1]. These proteins are critical for maintaining the integrity of the epithelial barrier and regulating the paracellular pathway. The downregulation of occludin and claudin-1 leads to increased intestinal permeability. This disruption, combined with the unabsorbed glucose resulting from SGLT1 inhibition, creates a hyperosmotic environment in the intestinal lumen. Furthermore, this compound has been observed to increase the expression of aquaporin-3, a channel protein that facilitates water movement across cell membranes, which likely contributes to water secretion into the intestine[1].
Quantitative Data
| Compound | Organism/Cell Line | Dose/Concentration | Observed Effect on Glucose Transport & Related Markers | Reference |
| This compound | Mice | 20 mg/kg (oral administration) | - Decreased expression of SGLT1, occludin, and claudin-1 in the small intestine.- Inhibited glucose absorption, leading to a hyperosmotic environment.- Increased expression of aquaporin-3.- Lowered peak postprandial glucose levels. | [1] |
Signaling Pathways
The direct upstream signaling pathways in intestinal epithelial cells that are modulated by this compound to elicit the observed changes in protein expression (SGLT1, tight junctions) have not been fully elucidated in the available literature. However, we can visualize the established downstream effects of this compound and also depict general signaling pathways known to regulate intestinal glucose transport and barrier function.
Established Mechanism of this compound in the Small Intestine
The following diagram illustrates the known molecular effects of this compound on intestinal epithelial cells, leading to reduced glucose absorption and altered permeability.
Caption: this compound's impact on intestinal glucose absorption.
General Signaling Pathways in Intestinal Epithelial Cells
While a direct link has not been established for this compound, the PI3K/Akt and AMPK signaling pathways are known to be critical regulators of intestinal barrier function and glucose transport. Further research is warranted to investigate if this compound exerts its effects through these pathways.
Caption: Overview of PI3K/Akt and AMPK signaling in enterocytes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are based on standard procedures and should be adapted based on specific experimental goals.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol is used to assess the in vivo permeability of the intestinal barrier in a mouse model.
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Isoflurane for anesthesia
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Fluorometer/plate reader
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
FITC-Dextran Administration: Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL). Administer a single oral gavage of the FITC-dextran solution to each mouse (e.g., 150 µL per mouse).
-
Blood Collection: At a predetermined time point post-gavage (e.g., 4 hours), anesthetize the mice with isoflurane. Collect blood via retro-orbital or cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma samples with PBS. Measure the fluorescence of the diluted plasma using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran diluted in plasma from untreated mice. Calculate the concentration of FITC-dextran in the experimental samples based on the standard curve. Increased plasma FITC-dextran concentration indicates higher intestinal permeability.
Immunofluorescence Staining of Intestinal Tissue
This protocol is for the visualization and localization of specific proteins (e.g., SGLT1, occludin, claudin-1) in mouse intestinal tissue sections.
Materials:
-
Mouse intestinal tissue (e.g., jejunum)
-
4% Paraformaldehyde (PFA) or other suitable fixative
-
Sucrose (B13894) solutions (e.g., 15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-SGLT1, anti-occludin, anti-claudin-1)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Euthanize the mouse and excise the desired intestinal segment. Flush the lumen with cold PBS. Fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotection: Immerse the fixed tissue in 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut thin sections (e.g., 5-10 µm) using a cryostat and mount on microscope slides.
-
Permeabilization and Blocking: Wash the sections with PBS. Permeabilize with a detergent-containing buffer (e.g., 0.3% Triton X-100 in PBS). Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the sections overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS. Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the sections with PBS. Counterstain with DAPI for 5-10 minutes. Wash again and mount with an anti-fade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope. The intensity and localization of the fluorescent signal will indicate the expression and distribution of the target proteins.
In Vitro Glucose Uptake Assay (Caco-2 Cells)
This assay measures the uptake of glucose into a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial barrier resembling the small intestine.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Transwell inserts
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a monolayer.
-
Treatment: Treat the apical side of the Caco-2 monolayer with various concentrations of this compound for a specified duration.
-
Glucose Uptake: Wash the cells with KRH buffer. Add KRH buffer containing the labeled glucose to the apical chamber and incubate for a defined period (e.g., 10-30 minutes).
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification:
-
For radiolabeled glucose: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose analog: Measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate. Compare the glucose uptake in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition.
Conclusion and Future Directions
This compound presents a compelling mechanism for the inhibition of intestinal glucose absorption through the dual action of downregulating SGLT1 expression and increasing intestinal permeability via the modulation of tight junction proteins. The in vivo data in mice support its potential as a therapeutic agent for managing postprandial hyperglycemia. However, to advance the development of this compound or its analogs, further research is imperative. Key areas for future investigation include:
-
Quantitative Inhibitory Potency: Determination of the IC50 values of this compound for SGLT1 and other intestinal glucose transporters is crucial for understanding its specific inhibitory profile.
-
Signaling Pathway Elucidation: Investigating the direct effects of this compound on intracellular signaling cascades, such as the PI3K/Akt and AMPK pathways, will provide a more complete picture of its molecular mechanism.
-
In Vitro and Ex Vivo Models: Utilizing human-derived intestinal cell lines (e.g., Caco-2) and ex vivo intestinal preparations to corroborate the in vivo findings and to facilitate more detailed mechanistic studies.
A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of this compound for the management of metabolic disorders.
References
The Purgative and Laxative Effects of Multiflorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a kaempferol (B1673270) glycoside, is a potent bioactive compound with recognized purgative and laxative properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, drawing upon key experimental findings. The primary mechanism of action involves the inhibition of intestinal glucose absorption and the subsequent alteration of intestinal permeability, leading to an osmotic influx of water into the intestinal lumen. A secondary proposed mechanism involves the modulation of intestinal protein expression through acetyltransferase activity. This document summarizes the quantitative data from pivotal studies, details the experimental protocols for replication and further investigation, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: Purgatives and Laxatives
Purgatives and laxatives are substances that promote bowel movements. Their mechanisms of action are diverse and can be broadly categorized as follows:
-
Bulk-forming laxatives: Increase the volume of stool, which stimulates bowel contraction.
-
Osmotic laxatives: Draw water into the colon to soften stool.
-
Stimulant laxatives: Increase intestinal motility by irritating the intestinal lining.
-
Stool softeners: Facilitate the mixing of water and fats into the stool.
This compound appears to exert its effects through a combination of osmotic and permeability-altering mechanisms, with a potential secondary pathway involving protein modulation.
Mechanism of Action I: Inhibition of Intestinal Glucose Absorption and Alteration of Permeability
The principal mechanism by which this compound induces its purgative effect is through a cascading series of events initiated in the small intestine.[1] This mechanism is centered on the inhibition of glucose uptake and the modulation of key proteins involved in intestinal transport and barrier function.
At a dosage of 20 mg/kg, this compound has been shown to induce watery diarrhea in more than half of the experimental mice.[1] This effect is directly linked to its ability to lower postprandial glucose levels. The active component responsible for this action is the acetyl group on the this compound molecule.[1]
The key molecular events are as follows:
-
Inhibition of Glucose Absorption: this compound downregulates the expression of sodium-glucose cotransporter-1 (SGLT-1) in the small intestine.[1] SGLT-1 is the primary transporter responsible for the uptake of glucose from the intestinal lumen into the enterocytes. By inhibiting SGLT-1, this compound prevents the absorption of glucose, leading to an increased concentration of glucose in the intestinal lumen.
-
Creation of a Hyperosmotic Environment: The accumulation of unabsorbed glucose in the small intestine creates a hyperosmotic environment. This high concentration of solutes draws water from the surrounding tissues into the intestinal lumen via osmosis.
-
Alteration of Intestinal Permeability: this compound also decreases the expression of the tight junction proteins occludin and claudin-1.[1] These proteins are crucial for maintaining the integrity of the intestinal barrier. Their downregulation increases the permeability of the intestinal epithelium, further contributing to water secretion into the lumen.
-
Upregulation of Aquaporin 3: Concurrently, this compound increases the expression of aquaporin 3 (AQP3), a water channel protein.[1] This upregulation facilitates the movement of water into the intestine, augmenting the osmotic effect.
-
Downstream Effects in the Large Intestine: The unabsorbed glucose and excess water move into the large intestine, where they are fermented by the gut microbiota. This fermentation process generates gas and organic acids, which further stimulate defecation.[1] Interestingly, after the initial purgative effect, an increase in the abundance of beneficial bacteria such as Bifidobacterium has been observed.[1]
Signaling Pathway for Inhibition of Glucose Absorption
Quantitative Data
| Parameter | Vehicle Control | This compound (20 mg/kg) | Reference |
| Diarrhea Induction | |||
| Diarrhea Index (at 4h) | 0 | 3 | [1] |
| Fecal Water Content (%) | 45.2 ± 3.1 | 78.5 ± 5.4 | [1] |
| Intestinal Motility | |||
| Small Intestinal Transit Rate (%) | 62.3 ± 4.5 | 85.1 ± 6.2 | [1] |
| Protein Expression (Relative to Control) | |||
| SGLT-1 | 1.0 | Decreased | [1] |
| Occludin | 1.0 | Decreased | [1] |
| Claudin-1 | 1.0 | Decreased | [1] |
| Aquaporin 3 | 1.0 | Increased | [1] |
Mechanism of Action II: Proteomic Modulation and Acetyltransferase Activity
An alternative, though less detailed in publicly available literature, proposed mechanism for the purgative action of this compound involves the modulation of protein expression in the small intestine mucosa through an acetyl transfer reaction. This hypothesis is supported by proteomic analysis comparing mice that exhibited diarrhea (purgative-positive) with those that did not (purgative-negative) after administration of this compound.
In this study, seven proteins were found to have increased expression in the purgative-positive mice, while six proteins showed increased expression in the purgative-negative mice. One of the key upregulated proteins in the purgative-positive group was calreticulin. Calreticulin is known to function as an acetyltransferase, suggesting that this compound's activity may involve the transfer of its acetyl group to a target receptor protein, thereby activating it.
Further supporting this hypothesis, the study found that:
-
Curcumin , a histone acetyltransferase inhibitor, significantly inhibited the purgative activity of this compound.
-
Valproic acid , a histone deacetylase inhibitor, significantly enhanced the purgative effect.
These findings strongly suggest a role for protein acetylation in the laxative effect of this compound, although the specific target receptor protein remains to be identified.
Conceptual Pathway for Proteomic Modulation
Differentially Expressed Proteins
While specific quantitative data is limited, proteomic analysis revealed the following:
| Group | Number of Upregulated Proteins | Key Upregulated Protein |
| Purgative-Positive Mice | 7 | Calreticulin |
| Purgative-Negative Mice | 6 | - |
Further research is required to identify all the differentially expressed proteins and quantify their changes in expression to fully elucidate this mechanism.
Experimental Protocols
In Vivo Diarrhea Induction in Mice
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are fasted for 12 hours with free access to water.
-
This compound (20 mg/kg) or vehicle (control) is administered orally.
-
Mice are housed individually in cages with filter paper on the bottom.
-
The filter paper is replaced hourly for 6 hours.
-
The number of wet and total feces are recorded to calculate the diarrhea index.
-
Fecal water content is determined by collecting fresh feces, weighing them, drying them at 60°C for 24 hours, and re-weighing.
-
In Vitro Intestinal Motility Assay
-
Tissue Preparation:
-
Mice are euthanized, and a segment of the jejunum is excised and placed in Krebs solution.
-
The luminal contents are gently flushed with Krebs solution.
-
A 2-3 cm segment of the jejunum is suspended in an organ bath containing Krebs solution at 37°C, aerated with 95% O2 and 5% CO2.
-
-
Procedure:
-
The tissue is allowed to equilibrate for 30 minutes.
-
Spontaneous contractions are recorded using an isometric force transducer.
-
This compound or its metabolite is added to the organ bath at various concentrations.
-
Changes in the amplitude and frequency of contractions are recorded and analyzed.
-
Immunofluorescence Staining of Intestinal Tissue
-
Tissue Preparation:
-
Intestinal segments are fixed in 4% paraformaldehyde, dehydrated, and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-SGLT-1, anti-occludin, anti-claudin-1, anti-AQP3) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
Gut Microbiota Analysis (16S rRNA Sequencing)
-
Sample Collection: Fecal samples are collected from mice and stored at -80°C.
-
DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using a commercial kit.
-
PCR Amplification: The V3-V4 region of the 16S rRNA gene is amplified by PCR using specific primers.
-
Sequencing: The amplicons are sequenced on an Illumina sequencing platform.
-
Data Analysis: The raw sequencing data is processed to remove low-quality reads. Operational taxonomic units (OTUs) are clustered, and taxonomic assignment is performed. Alpha and beta diversity analyses are conducted to compare the microbial communities between different treatment groups.
Fecal Metabolite Analysis (LC-MS)
-
Sample Preparation: Fecal samples are homogenized and extracted with a methanol/water solution.
-
LC-MS Analysis: The extracts are analyzed using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Data Analysis: The raw data is processed to identify and quantify the metabolites. Statistical analysis is performed to identify metabolites that are significantly different between the treatment groups.
Experimental Workflow
Conclusion
This compound exerts its purgative and laxative effects through at least one, and likely two, distinct mechanisms. The primary, well-elucidated pathway involves the inhibition of intestinal glucose absorption via downregulation of SGLT-1, leading to a hyperosmotic environment in the intestinal lumen. This is compounded by an increase in intestinal permeability through the downregulation of tight junction proteins and enhanced water secretion via the upregulation of aquaporin 3. A secondary, promising area of investigation points to a mechanism involving calreticulin-mediated acetyltransferase activity, which modulates the expression of key intestinal proteins.
For drug development professionals, this compound presents an interesting lead compound. Its multifaceted mechanism of action suggests potential for the development of novel laxatives with a targeted and predictable efficacy. Further research should focus on elucidating the specific protein targets in the acetyltransferase pathway and on conducting detailed dose-response studies to optimize its therapeutic window and minimize potential side effects. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
References
The Pivotal Role of the Acetyl Group in the Bioactivity of Multiflorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a naturally occurring acetylated flavonoid glycoside, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, with a particular focus on the indispensable role of its acetyl group. While the purgative and anti-hyperglycemic effects are well-documented and directly attributed to this functional group, emerging evidence suggests its importance in other potential therapeutic areas, including oncology and anti-inflammatory applications. This document synthesizes the current understanding of this compound's mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
This compound is a kaempferol (B1673270) 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside. Its chemical structure is characterized by a kaempferol aglycone linked to a disaccharide, which is distinguished by an acetyl group at the 6-position of the glucose moiety. This seemingly minor structural feature is, in fact, a critical determinant of its primary bioactivities. The deacetylated counterpart, Multiflorin B, serves as a natural control in structure-activity relationship studies and has been shown to be significantly less active or inactive in several biological assays. This guide will explore the profound impact of this acetylation on the pharmacological profile of this compound.
Purgative and Anti-Hyperglycemic Activities
The most extensively studied bioactivity of this compound is its potent purgative and anti-hyperglycemic effect. The acetyl group is unequivocally established as the active moiety for these actions.
Mechanism of Action
This compound exerts its effects primarily in the small intestine by inhibiting glucose absorption[1]. This leads to a hyperosmotic environment in the intestinal lumen, promoting water secretion and ultimately resulting in a laxative effect. The key molecular events orchestrated by this compound are:
-
Downregulation of SGLT1: this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1), a key protein responsible for glucose uptake in the intestines[1].
-
Alteration of Intestinal Permeability: It also reduces the expression of tight junction proteins, occludin and claudin-1, further contributing to reduced glucose absorption[1].
-
Increased Water Secretion: this compound upregulates the expression of aquaporin-3 (AQP3), a channel protein that facilitates water movement across cell membranes, thereby increasing water content in the intestines[1].
A proposed mechanism suggests that the bioactivity of this compound involves an acetyl transfer reaction, potentially mediated by calreticulin, to an as-yet-unidentified functional receptor protein[2].
Logical Flow of Purgative Action
Potential Anticancer and Anti-inflammatory Activities
While direct quantitative data for the anticancer and anti-inflammatory activities of this compound are limited, studies on structurally related flavonoids strongly suggest that the acetyl group likely plays a significant role in these potential bioactivities.
Anticancer Activity: An Inferential Analysis
The aglycone of this compound is kaempferol. Studies on acetylated derivatives of kaempferol have shown enhanced cytotoxic activity against various cancer cell lines compared to the parent compound. Similarly, the acetylated derivative of tiliroside (B191647), a structurally related kaempferol glycoside, exhibited cytotoxic effects, whereas the non-acetylated form was inactive. This suggests that acetylation can be a crucial modification for enhancing the anticancer potential of flavonoids.
Table 1: Comparative Cytotoxicity of Kaempferol and its Acetylated Derivatives
| Compound | Cell Line | IC50 (µM) |
| Kaempferol | MDA-MB-231 | 46.7 |
| 3-Acetyl-Kaempferol | MDA-MB-231 | 42.2 |
| 4-Acetyl-Kaempferol | MDA-MB-231 | 33.6 |
| Kaempferol | HCT-116 | 34.85 |
| 4-Acetyl-Kaempferol | HCT-116 | 28.53 |
Data sourced from studies on kaempferol derivatives and are intended to be illustrative of the potential effect of acetylation.
Anti-inflammatory Activity: Hypothesized Mechanisms
Flavonoids are well-known for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound, likely due to its acetyl group, could inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Pathways
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the bioactivities of this compound and related compounds.
In Vivo Intestinal Glucose Absorption Assay
This protocol is designed to measure the rate of glucose absorption from the small intestine in a murine model.
-
Animal Preparation: Fast mice overnight with free access to water. Anesthetize the animals and expose the small intestine through a midline incision.
-
Intestinal Cannulation: Ligate the proximal and distal ends of a segment of the small intestine (e.g., jejunum). Insert cannulas at both ends for perfusion.
-
Perfusion: Perfuse the intestinal segment with a solution containing a known concentration of glucose and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate.
-
Sample Collection: Collect the perfusate at timed intervals.
-
Analysis: Measure the concentrations of glucose and the non-absorbable marker in the collected perfusate. The rate of glucose absorption is calculated based on the difference in glucose concentration between the initial and final perfusates, corrected for water flux using the non-absorbable marker.
Western Blot for SGLT1 Expression
This method is used to quantify the protein levels of SGLT1 in intestinal tissue.
-
Tissue Homogenization: Homogenize intestinal mucosal scrapings in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SGLT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry. Normalize the SGLT1 signal to a loading control (e.g., β-actin).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Multiflorin B, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for Bioactivity Assessment
Conclusion
The acetyl group of this compound is a critical determinant of its bioactivity. For its purgative and anti-hyperglycemic effects, the presence of this group is essential for the inhibition of intestinal glucose absorption via downregulation of SGLT1 and tight junction proteins. While direct evidence for its role in anticancer and anti-inflammatory activities is still emerging, comparative studies with structurally similar flavonoids strongly suggest that the acetyl group is likely to enhance these potential therapeutic effects. Further research is warranted to elucidate the precise mechanisms by which acetylated flavonoids like this compound modulate key signaling pathways, such as NF-κB and MAPK, and to provide direct quantitative comparisons of the bioactivities of this compound and its deacetylated analog, Multiflorin B. Such studies will be invaluable for the future development of this compound and its derivatives as novel therapeutic agents.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of the flavonoid tiliroside to 7-methylether tiliroside: bioactivity of this metabolite and of its acetylated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Multiflorin A on Intestinal Permeability and Tight Junction Integrity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Multiflorin A, a flavonoid glycoside, has been identified as a modulator of intestinal permeability. Emerging research indicates that its mechanism of action involves the downregulation of key tight junction proteins, specifically occludin and claudin-1. This alteration of the intestinal barrier function leads to an increase in paracellular permeability. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on intestinal tight junctions, including a summary of available data, detailed experimental protocols for assessing these effects, and a visualization of the proposed signaling pathways. While direct quantitative data from specific studies on this compound remains limited in publicly accessible literature, this guide consolidates the foundational knowledge and methodologies required to investigate its impact on intestinal barrier function.
This compound and its Effect on Tight Junction Proteins
Recent studies have shown that this compound administration in murine models leads to a decrease in the expression of the integral tight junction proteins occludin and claudin-1 in the small intestine.[1] This reduction in protein expression is a key factor in the observed increase in intestinal permeability. Tight junctions are critical protein complexes that regulate the paracellular pathway, controlling the passage of ions, solutes, and water between epithelial cells. The downregulation of occludin and claudin-1 compromises the integrity of this barrier, making the intestine more permeable.
Data Presentation
The following table summarizes the qualitative effects of this compound on tight junction protein expression as reported in the literature. It is important to note that specific quantitative data, such as the fold-change in protein expression or precise measurements of intestinal permeability (e.g., Transepithelial Electrical Resistance [TEER] or FITC-dextran flux), are not yet available in publicly accessible full-text articles. The table structure is provided as a template for researchers to populate as more data becomes available.
| Compound | Experimental Model | Tight Junction Protein | Observed Effect on Expression | Reference |
| This compound | Mouse Small Intestine | Occludin | Decrease | [1] |
| This compound | Mouse Small Intestine | Claudin-1 | Decrease | [1] |
Experimental Protocols
To facilitate further research into the effects of this compound on intestinal permeability and tight junctions, this section provides detailed methodologies for key experiments. These protocols are based on established techniques used in the field.
In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used in vitro model to study intestinal barrier function. When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelium.
Objective: To determine the effect of this compound on the permeability of a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
This compound
-
FITC-dextran (4 kDa)
-
Transepithelial Electrical Resistance (TEER) meter (e.g., Millicell® ERS-2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 104 cells/cm2.
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for monolayer formation and differentiation. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Monolayers with TEER values > 250 Ω·cm2 are considered suitable for permeability assays.
-
Treatment: Treat the Caco-2 monolayers with varying concentrations of this compound in the apical chamber for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Permeability Assay (FITC-dextran):
-
After treatment, wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral chamber at different time points.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation 485 nm, emission 528 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of FITC-dextran across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
-
TEER Measurement: Measure the TEER of the monolayers before and after treatment with this compound to assess changes in ion permeability.
Immunofluorescence Staining of Tight Junction Proteins in Mouse Small Intestine
Objective: To visualize and quantify the expression and localization of occludin and claudin-1 in the small intestine of mice treated with this compound.
Materials:
-
Small intestine tissue from control and this compound-treated mice
-
Optimal Cutting Temperature (OCT) compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: Rabbit anti-occludin, Mouse anti-claudin-1
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 594-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Euthanize mice and excise the small intestine.
-
Flush the intestinal lumen with cold PBS.
-
Fix the tissue in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Cut 5-µm thick cryosections and mount them on charged slides.
-
-
Immunofluorescence Staining:
-
Rehydrate the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the sections three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips with mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images of the villi and crypt regions.
-
Quantify the fluorescence intensity of occludin and claudin-1 staining at the apical cell junctions using image analysis software (e.g., ImageJ/Fiji).
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound downregulates tight junction proteins are still under investigation. However, based on the known mechanisms of other flavonoids, a plausible pathway involves the modulation of inflammatory and protein kinase signaling cascades. Flavonoids have been shown to influence pathways such as NF-κB, MAPK, and PKC, which are known regulators of tight junction expression and function.
Proposed Signaling Pathway for this compound's Effect on Tight Junctions
The following diagram illustrates a hypothetical signaling pathway for the action of this compound on intestinal epithelial cells, leading to increased permeability.
References
Preliminary In-Vitro Studies of Multiflorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a kaempferol-3-O-β-D-(6''-O-acetyl)-glucopyranoside, is a flavonoid glycoside that has garnered scientific interest primarily for its traditional use as a purgative. Preliminary in-vitro studies have begun to elucidate the mechanisms underlying its biological activities, offering insights into its potential therapeutic applications beyond its laxative effects. This technical guide provides a comprehensive overview of the available in-vitro data on this compound and its aglycone, kaempferol (B1673270), to support further research and drug development endeavors.
Data Presentation: In-Vitro Biological Activities
While specific quantitative data for the cytotoxicity and anti-inflammatory effects of this compound are limited in publicly available literature, studies on its aglycone, kaempferol, and related kaempferol glycosides provide valuable insights into its potential biological activities. The following tables summarize these findings. It is crucial to note that these data are for kaempferol and its other glycosides, and further in-vitro studies are required to establish the specific activity of this compound.
Table 1: Potential Cytotoxic Activity of this compound (based on Kaempferol data)
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 (Human Hepatoma) | Kaempferol | > 100 | 48 | MTT |
| CT26 (Mouse Colon Cancer) | Kaempferol | > 100 | 48 | MTT |
| B16F1 (Mouse Melanoma) | Kaempferol | > 100 | 48 | MTT |
| HL-60 (Human Leukemia) | Kaempferol | 50 and 100 (concentration tested) | 72 | Not specified |
| LS174 (Colon Cancer) | Kaempferol | < 120 | 72 | Not specified |
Table 2: Potential Anti-inflammatory Activity of this compound (based on Kaempferol and its glycosides data)
| Assay | Cell Line | Compound | Inhibition | Key Findings |
| Nitric Oxide (NO) Production | RAW 264.7 | Kaempferol | Significant inhibition | Inhibited NO production in LPS-stimulated macrophages.[1] |
| T-cell Proliferation | - | Kaempferol | 86.7% inhibition at 100 µM | Inhibited Concanavalin A-induced T-cell proliferation after 48h.[1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 | Kaempferol-3-O-β-d-glucuronate | Significant inhibition | Reduced the release of pro-inflammatory cytokines in LPS-stimulated microglia.[2] |
| NF-κB and MAPK Pathways | Microglia | Compound from Polygonum multiflorum | Inhibition | Inhibited LPS-induced activation of NF-κB and MAPK signaling pathways.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are detailed protocols for key experiments relevant to the in-vitro study of this compound.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.
Principle: Nitric oxide is an unstable molecule that is quickly converted to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in aqueous solutions. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate and treat with this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α and IL-6)
ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody against TNF-α or IL-6 and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (from cells treated with this compound and stimulated with LPS) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows based on the current understanding of this compound and related compounds.
Caption: Hypothesized purgative mechanism of this compound in the small intestine.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The preliminary in-vitro data, primarily on the purgative mechanism of this compound and the broader activities of its aglycone kaempferol, suggest that this compound holds potential for further investigation. Its effects on intestinal transport proteins and potential anti-inflammatory and cytotoxic activities warrant more direct and quantitative in-vitro studies. The detailed protocols and hypothesized signaling pathways provided in this guide aim to facilitate future research into the therapeutic applications of this compound. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and further elucidate the pharmacological profile of this interesting natural compound.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Multiflorin A analysis
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Multiflorin A is presented. This method is crucial for researchers, scientists, and professionals involved in drug development and quality control of natural products containing this compound.
Application Notes
Introduction
This compound is a key bioactive compound with significant pharmacological potential. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is essential for research and development. This application note describes a robust HPLC method for the determination of this compound, offering high sensitivity, specificity, and reproducibility.
Chromatographic Conditions
The separation and quantification of this compound were achieved using a reversed-phase HPLC system. The method was developed based on established protocols for the analysis of structurally similar compounds like stilbenes and flavonoids.[1][2][3] A C18 column is recommended for optimal separation.[2][4] The mobile phase composition and gradient are optimized to ensure a good resolution and peak shape for this compound.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure or HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5.0 mg of this compound reference standard and dissolve it in methanol in a 10.0 mL volumetric flask to obtain a stock solution of 500 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL.
-
3. Sample Preparation
The sample preparation procedure should be optimized based on the sample matrix. For plant extracts, a general procedure is as follows:
-
Accurately weigh a specific amount of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.
-
Centrifuge the extract to separate the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Analysis
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm for similar compounds).
-
Gradient Elution Program: A gradient elution is often necessary for complex samples to achieve good separation. An example gradient is provided in the table below.
Table 1: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 45 | 90 | 10 |
5. Method Validation Protocol
-
Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the prepared standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be > 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be less than 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Range (µg/mL) | - | 1.0 - 100 |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 |
| Accuracy | ||
| Recovery (%) | 95 - 105% | 98.5 - 102.3% |
| Precision | ||
| Repeatability (RSD, %) | < 2% | 1.2% |
| Intermediate Precision (RSD, %) | < 3% | 2.1% |
| Sensitivity | ||
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
References
- 1. Establishment and validation of quantitative analysis of multi-components by a single marker for quality control of polygoni multiflori radix - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Qualitative and quantitative analysis of amorfrutins, novel antidiabetic dietary natural products, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]
Application Notes and Protocols: Extraction of Multiflorin A from Peach Leaves
These application notes provide a detailed protocol for the extraction, isolation, and quantification of Multiflorin A from the leaves of the peach tree (Prunus persica). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Peach leaves (Prunus persica) are a rich source of various bioactive compounds, including phenolic acids and flavonoids. Among these, this compound, an acetylated kaempferol (B1673270) glycoside, has garnered significant interest due to its potential as a potent inhibitor of glucose absorption in the small intestine.[1][2] This property makes it a promising candidate for the development of functional foods and pharmaceuticals aimed at managing hyperglycemia.[1][2] The extraction and purification of this compound are critical steps for its further investigation and potential therapeutic application.
This protocol outlines a comprehensive methodology for the extraction and isolation of this compound from peach leaves, based on established scientific literature.
Data Presentation
The efficiency of extraction and the content of bioactive compounds in peach leaf extracts can vary significantly depending on the solvent and method used. The following table summarizes quantitative data from various extraction protocols.
| Extraction Solvent/Method | Analyte | Yield/Content | Reference |
| Methanol (B129727) | This compound | Not specified, but successfully isolated | [1][2] |
| Ethanol (B145695) | Crude Extract | 25.6 g from 200 g dried leaves | [3] |
| 50% Ethanol | Crude Extract | 24% | [4] |
| 30% Aqueous Ethanol | Dry Extract Powder | 1.80 kg from 10 kg dried leaves | [5] |
| Organic Acidic Extraction | Phenolic Compounds | 53.8% yield | [6] |
| Ethanol | Total Phenolic Content | 105.1 mg GAE/g | [7] |
| Methanol | Total Phenolic Content | Lower than ethanol extract | [7] |
| Water, Methanol, Acetone | α-amylase inhibition | Methanol extract was most effective | [6][8] |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from peach leaves. The protocol is divided into three main stages: preparation of the plant material, extraction, and purification.
Preparation of Plant Material
-
Collection and Drying : Collect fresh peach leaves. Clean the leaves thoroughly under running water to remove any dirt and debris. Air-dry the leaves at room temperature in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until they are brittle.
-
Pulverization : Grind the dried leaves into a fine powder using a grinder or a mill. Store the powdered material in an airtight container in a cool, dark place until extraction.
Extraction of Crude Extract
This protocol utilizes methanol as the primary solvent, as it has been successfully used for the isolation of this compound.[1][2]
-
Maceration/Sonication :
-
Weigh the powdered peach leaves (e.g., 200 g).
-
Place the powder in a large flask and add methanol (e.g., 2 L).
-
The mixture can be left to macerate for a specified period (e.g., 24-48 hours) with occasional stirring, or sonicated at a controlled temperature (e.g., 40°C) for 1 hour to enhance extraction efficiency.[3]
-
-
Filtration : Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.
Bioassay-Guided Fractionation and Purification of this compound
This stage involves the separation of the crude extract into fractions to isolate the active compound, this compound. The process is guided by a bioassay, in this case, the inhibition of glucose absorption.[1]
-
Solvent Partitioning :
-
Disperse the crude methanol extract in water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate. This will separate the compounds based on their solubility.
-
-
Chromatographic Purification :
-
Subject the active fraction (as determined by the bioassay) to further purification using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of this compound.[1]
-
Column : A reverse-phase C18 column (e.g., YMC ODS-A C18, 5 µm, 250 mm × 4.6 mm) is suitable.[3]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.
-
Detection : UV detection at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
-
-
-
Structure Identification : The purified compound is identified as this compound through spectral analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of this compound's Biological Activity
Caption: Known biological action of this compound.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 3. Sakuranetin, A Laxative Component from Peach Leaves and Its Intervention in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP0435095B1 - Process of preparing a peach-leaf extract and its use as a bath-additive - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Phenolics in Peach: Anti-Diabetic & Antioxidant - Creative Proteomics [creative-proteomics.com]
- 8. Peach Leaf Extract (Prunus persica L.) Mitigates Metabolic Syndrome and Oxidative Stress in High-Fructose Diet Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of Multiflorin A via Nuclear Magnetic Resonance (NMR) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the structural elucidation of Multiflorin A, a quinolizidine (B1214090) alkaloid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry, analytical chemistry, and drug discovery in the comprehensive characterization of this and structurally related compounds.
Introduction
This compound is a naturally occurring alkaloid found in various plant species, notably within the Lupinus genus. The accurate determination of its chemical structure is a prerequisite for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is an unparalleled tool for the unambiguous structural assignment of complex organic molecules like this compound. This application note details the experimental procedures for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR data, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to fully elucidate the structure of this compound.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃). This data is critical for the complete structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 2 | 6.87 | d | 7.7 |
| 3 | 4.92 | d | 7.7 |
| 5α | 2.64 | t | 16.2 |
| 6 | 3.41 | ddd | 15.9, 5.1, 2.3 |
| 7α | 1.95 | m | |
| 7β | 2.15 | m | |
| 8α | 1.45 | m | |
| 8β | 1.85 | m | |
| 9α | 1.90 | m | |
| 9β | 2.05 | m | |
| 10α | 3.17 | d | 12.0 |
| 10β | 3.13 | dd | 12.0, 3.0 |
| 12α | 1.50 | m | |
| 12β | 1.60 | m | |
| 13α | 1.75 | m | |
| 13β | 1.85 | m | |
| 15α | 2.20 | m | |
| 15β | 2.30 | m | |
| 17α | 2.35 | dd | 12.8, 3.6 |
| 17β | 2.90 | dd | 12.8, 8.6 |
Data compiled from publicly available spectral information.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] |
| 2 | 163.5 |
| 3 | 102.1 |
| 4 | 192.8 |
| 5 | 49.6 |
| 6 | 58.7 |
| 7 | 34.5 |
| 8 | 26.8 |
| 9 | 36.4 |
| 10 | 60.9 |
| 11 | 66.5 |
| 12 | 24.9 |
| 13 | 28.3 |
| 15 | 34.2 |
| 17 | 48.9 |
Data compiled from publicly available spectral databases.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Compound Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) for dissolving the sample.
-
Sample Concentration: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 2D NMR experiments. For a dedicated ¹³C NMR experiment, a higher concentration (20-30 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Dissolution and Transfer: Dissolve the weighed sample in 0.5-0.6 mL of CDCl₃ in a clean, dry vial. If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is also a common practice.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H NMR experiment.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1-2 seconds.
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.
-
Spectral Width (F1 - ¹³C): Approximately 180-200 ppm, centered to cover the expected ¹³C chemical shift range.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay: 1-2 seconds.
-
One-bond ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR experiment.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Long-range nJ(C,H) Coupling Constant: Optimized for a range of couplings, typically set to 8 Hz.
Data Processing and Structural Elucidation Workflow
The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). The general workflow for structural elucidation is as follows:
-
Process 1D Spectra: Apply Fourier transformation, phase correction, and baseline correction to the ¹H and ¹³C FID data. Calibrate the chemical shift scale.
-
Analyze ¹H Spectrum: Integrate the signals to determine the number of protons and analyze the multiplicities and coupling constants to identify spin systems.
-
Analyze ¹³C Spectrum: Determine the number of carbon signals and use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (if acquired) to differentiate between CH, CH₂, and CH₃ groups.
-
Analyze COSY Spectrum: Identify proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate protons that are scalar coupled, typically over two or three bonds. This helps in assembling fragments of the molecule.
-
Analyze HSQC Spectrum: Correlate each proton to its directly attached carbon atom. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.
-
Analyze HMBC Spectrum: Connect the molecular fragments by identifying long-range correlations between protons and carbons (typically over two or three bonds). HMBC cross-peaks are crucial for establishing the connectivity across quaternary carbons and heteroatoms.
-
Assemble the Structure: Combine all the information from the 1D and 2D NMR experiments to deduce the final structure of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using NMR data.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in the structural elucidation of this compound.
Application Notes and Protocols for Utilizing Animal Models in Multiflorin A Hyperglycemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Multiflorin A, a kaempferol (B1673270) glycoside, has garnered interest for its potential therapeutic effects on hyperglycemia. This document provides detailed application notes and protocols for investigating the anti-hyperglycemic properties of this compound using various animal models. The methodologies outlined below are based on established practices in diabetes research and findings from studies on structurally related compounds, such as kaempferol and extracts from Polygonum multiflorum, which contains this compound. These protocols are intended to serve as a comprehensive guide for researchers in the field of metabolic diseases and drug discovery.
Data Presentation: Quantitative Effects on Key Metabolic Parameters
The following tables summarize the quantitative data from studies on kaempferol and Polygonum multiflorum extract in animal models of hyperglycemia. This data can serve as a reference for expected outcomes in studies involving this compound.
Table 1: Effects on Blood Glucose and Insulin (B600854) Levels
| Animal Model | Treatment | Dosage | Duration | Fasting Blood Glucose (FBG) | Plasma Insulin | Reference |
| Streptozotocin-induced diabetic rats | Kaempferol | 100 mg/kg BW | - | Decreased | Increased | [1] |
| High-fat diet-fed C57BL/6J mice | Kaempferol | 50 mg/kg/day | 6 weeks | Significantly reduced | - | [2] |
| Streptozotocin-induced diabetic mice | Kaempferol | 50 mg/kg/day | - | Significantly improved hyperglycemia | No significant change | [3] |
| KK-Ay mice (Type 2 diabetes model) | Kaempferol glycoside-rich fraction | - | - | AUC in OGTT tended to decrease | - | [4] |
| High-fat diet and streptozotocin-induced diabetic mice | Polygonum multiflorum extract | 300 mg/kg BW | 10 weeks | Significantly alleviated hyperglycemia | Elevated | [5] |
| KK-Ay mice | Polygonum multiflorum extract | 0.075% in drinking water | 7 weeks | Significantly lower than control | - | |
| High-fat diet-fed rats | Mori folium aqueous extract (MFAE) | 2 g/kg and 5 g/kg | 60 days | Significantly reduced | Significantly decreased |
Table 2: Effects on Body Weight and Other Metabolic Parameters
| Animal Model | Treatment | Dosage | Duration | Body Weight | Liver Triglyceride | Other Notable Effects | Reference |
| High-fat diet-fed C57BL/6J mice | Kaempferol | 50 mg/kg/day | 6 weeks | No significant effect | - | Improved glucose tolerance and insulin sensitivity | |
| Streptozotocin-induced diabetic mice | Kaempferol | 50 mg/kg/day | - | No significant change | - | Reduced hepatic glucose production | |
| KK-Ay mice | Kaempferol glycoside-rich fraction | - | - | - | Decreased | Decreased fatty acid synthase activity | |
| High-fat diet and streptozotocin-induced diabetic mice | Polygonum multiflorum extract | 300 mg/kg BW | 10 weeks | Alleviated body weight loss | - | Increased serum osteocalcin (B1147995) and bone-alkaline phosphatase | |
| High-fat diet-fed obese mice | Polygonum multiflorum hot water extract | 100 or 300 mg/kg | 12 weeks | Reduced | - | Reduced WAT weights and improved insulin sensitivity | |
| High-fat diet-fed mice | Polygonum multiflorum extract | 100 mg/kg | 16 weeks | No significant effect | Attenuated increase | Improved glucose tolerance and insulin sensitivity |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for studies specifically investigating this compound.
Protocol 1: Induction of Type 2 Diabetes in Mice using a High-Fat Diet and Low-Dose Streptozotocin (STZ)
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
-
This compound
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Diet-Induced Insulin Resistance:
-
Divide mice into a control group (standard diet) and an experimental group (HFD).
-
Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Induction of Hyperglycemia with STZ:
-
After the diet period, fast the HFD-fed mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 40 mg/mL).
-
Inject a single low dose of STZ (e.g., 100-150 mg/kg body weight) intraperitoneally (i.p.). The exact dose may need to be optimized.
-
Administer 10% sucrose (B13894) water for 24 hours post-injection to prevent initial hypoglycemia.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 3-7 days post-STZ injection.
-
Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
-
Treatment with this compound:
-
Randomly divide the diabetic mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound (dissolved in a suitable vehicle, e.g., water or 0.5% carboxymethylcellulose) daily by oral gavage for the desired study duration (e.g., 4-8 weeks).
-
-
Monitoring and Data Collection:
-
Measure body weight and food intake weekly.
-
Monitor fasting blood glucose levels weekly.
-
At the end of the study, collect blood samples for measuring plasma insulin, triglycerides, and other relevant biomarkers.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism and insulin sensitivity.
-
Collect tissues (liver, skeletal muscle, adipose tissue, pancreas) for histological analysis and molecular studies (e.g., Western blotting for signaling pathway analysis).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (2 g/kg body weight), sterile
-
Glucometer and test strips
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer the glucose solution orally by gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.
Protocol 3: Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity.
Materials:
-
Human regular insulin (e.g., 0.75 U/kg body weight)
-
Saline solution, sterile
-
Glucometer and test strips
Procedure:
-
Fast mice for 4 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Inject insulin intraperitoneally.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial glucose concentration over time.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Proposed PI3K/Akt signaling pathway for this compound's anti-hyperglycemic effects.
Caption: General experimental workflow for evaluating this compound in diabetic animal models.
Caption: Relationship between types of diabetes and corresponding animal models.
Disclaimer: The provided protocols and signaling pathway information are based on existing literature for similar compounds and should be adapted and optimized for specific research questions regarding this compound. Appropriate institutional animal care and use committee (IACUC) approval is required before conducting any animal experiments.
References
- 1. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol ameliorates hyperglycemia through suppressing hepatic gluconeogenesis and enhancing hepatic insulin sensitivity in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-diabetic effects of a kaempferol glycoside-rich fraction from unripe soybean (Edamame, Glycine max L. Merrill. 'Jindai') leaves on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heshouwu (Polygonum multiflorum Thunb.) Extract Attenuates Bone Loss in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multiflorin A in Traditional Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a flavonoid glycoside, is a significant bioactive compound found in various traditional herbal medicines, notably in Pruni Semen (the seeds of Prunus humilis or Prunus japonica) and the fruits of Rosa multiflora. Traditionally, these herbs have been utilized for their purgative, anti-inflammatory, and other therapeutic effects. This document provides detailed application notes and experimental protocols for the extraction, analysis, and biological evaluation of this compound, intended to support further research and drug development.
Data Presentation
Quantitative Analysis of this compound in Pruni Semen
The content of this compound can vary significantly among different species of Pruni Semen. The following table summarizes the average content of this compound in four different Prunus species.
| Plant Species | Average this compound Content (mg/g) |
| Prunus humilis (Ph) | 3.02[1][2] |
| Prunus japonica (Pj) | 6.93[1][2] |
| Prunus pedunculata (Pp) | 0.40[1][2] |
| Prunus triloba (Pt) | 0.29[1][2] |
This data highlights that Prunus japonica is a particularly rich source of this compound.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and purification of this compound from plant material, such as Pruni Semen or Rosa multiflora hips.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Water (deionized)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Macerate 100g of the dried, powdered plant material in 1L of 80% methanol for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 500 mL of deionized water.
-
Partition the aqueous suspension successively with n-hexane (3 x 500 mL) to remove nonpolar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL).
-
Collect the ethyl acetate fractions, which will contain this compound, and concentrate them to dryness using a rotary evaporator.
-
-
Purification by HPLC:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Perform preparative HPLC using a C18 column.
-
Use a gradient elution system of methanol and water (e.g., starting from 20% methanol and gradually increasing to 80% over 60 minutes).
-
Monitor the eluate at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Bioassay: Caco-2 Permeability Assay for Intestinal Absorption
This assay is used to evaluate the intestinal permeability of this compound, which is crucial for understanding its purgative effect.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-streptomycin (B12071052) solution
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Allow the cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in HBSS.
-
To assess apical to basolateral transport (absorptive), add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To assess basolateral to apical transport (efflux), add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
In Vitro Bioassay: Anti-Inflammatory Activity by Protein Denaturation Inhibition
This assay provides a preliminary screening of the anti-inflammatory potential of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare stock solutions of this compound and Diclofenac sodium in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.
-
-
Assay Procedure:
-
In a test tube, mix 2.8 mL of the BSA solution with 2 mL of the this compound solution at different concentrations.
-
For the control, mix 2.8 mL of BSA solution with 2 mL of PBS.
-
For the standard, mix 2.8 mL of BSA solution with 2 mL of Diclofenac sodium solution at different concentrations.
-
Incubate all the tubes at 37°C for 20 minutes.
-
Induce protein denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Visualization of Mechanisms and Workflows
Signaling Pathway of this compound's Purgative Action
Caption: Signaling pathway of this compound's purgative action in the small intestine.
Experimental Workflow for this compound Bioactivity Screening
Caption: Experimental workflow for the extraction, purification, and bioactivity screening of this compound.
Logical Relationship of this compound's Effects on Intestinal Barrier Function
Caption: Logical relationship of this compound's multifaceted effects on intestinal barrier function leading to its laxative properties.
References
Investigating the Anti-Diabetic Potential of Multiflorin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a naturally occurring acetylated kaempferol (B1673270) glycoside found in peach leaves (Prunus persica), has garnered scientific interest for its potential anti-diabetic properties.[1] In vivo studies suggest that its primary mechanism of action involves the modulation of intestinal glucose transport. This document provides a detailed overview of the current understanding of this compound's in vivo effects, standardized protocols for its investigation, and visual representations of its proposed signaling pathway and experimental workflows.
Data Presentation
| Parameter | Animal Model | Dosage | Observed Effect | Source |
| Postprandial Blood Glucose | Glucose-loaded mice | 20 mg/kg (oral administration) | Lowered peak postprandial glucose levels. | [2] |
| Intestinal Glucose Absorption | Mice | Not specified | Potent inhibitor of glucose absorption from the intestine. | [1] |
Note: The anti-hyperglycemic activity of this compound is reported to be dependent on the acetyl group on its sugar moiety.[1]
Experimental Protocols
To facilitate further research into the anti-diabetic potential of this compound, the following detailed protocols for key in vivo experiments are provided. These are standardized procedures that can be adapted for testing the efficacy of this compound.
Induction of Type 2 Diabetes Mellitus in Mice (High-Fat Diet and Streptozotocin Model)
This model mimics the natural progression of type 2 diabetes, characterized by insulin (B600854) resistance followed by beta-cell dysfunction.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ), freshly prepared in 0.1 M citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
Animal weighing scale
-
Insulin assay kit (ELISA)
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.
-
Induction of Insulin Resistance: Feed the mice a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Induction of Hyperglycemia: After the HFD feeding period, fast the mice overnight (approximately 12 hours).
-
Administer a single low dose of STZ (e.g., 40 mg/kg, intraperitoneally) to the HFD-fed mice. The control group on the standard diet should be injected with citrate buffer alone.
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism after an oral glucose challenge.
Materials:
-
Diabetic and non-diabetic control mice
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight), freshly prepared in sterile water
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for insulin analysis)
-
Centrifuge
Procedure:
-
Fasting: Fast the mice overnight (approximately 12 hours) with free access to water.
-
Baseline Blood Collection (Time 0): Record the body weight of each mouse. Collect a small blood sample from the tail vein to measure baseline blood glucose and insulin levels.
-
Compound Administration: Immediately after baseline blood collection, orally administer this compound at the desired dose (e.g., 20 mg/kg) to the treatment group. The control group should receive the vehicle only.
-
Glucose Challenge: 30 minutes after compound administration, administer the glucose solution (2 g/kg) to all mice via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.
-
Insulin Level Analysis (Optional): At each time point, a larger blood sample can be collected in appropriate tubes, centrifuged to obtain plasma, and stored at -80°C for subsequent insulin analysis using an ELISA kit.
-
Data Analysis: Plot the mean blood glucose levels against time for each group. The area under the curve (AUC) for the glucose tolerance test can be calculated to quantify the overall effect on glucose disposal.
Mandatory Visualizations
Signaling Pathway of this compound in the Intestine
The following diagram illustrates the proposed mechanism by which this compound inhibits intestinal glucose absorption.
Caption: Proposed signaling pathway of this compound in intestinal enterocytes.
Experimental Workflow for In Vivo Anti-Diabetic Investigation
The following diagram outlines a typical experimental workflow for evaluating the anti-diabetic potential of a test compound like this compound in an animal model.
References
Application Notes & Protocols for the Identification of Multiflorin A and Related Flavonoid Glycosides using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and characterization of Multiflorin A and its related flavonoid glycosides using advanced mass spectrometry techniques. The protocols outlined below are designed to be adaptable to various research and drug development settings, focusing on accurate mass measurement and fragmentation analysis for unambiguous identification.
Introduction to this compound and its Analysis
This compound is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities, making them of great interest in pharmaceutical research and drug development. Accurate identification of these compounds in complex matrices such as plant extracts or biological samples is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of flavonoid glycosides due to its high sensitivity, selectivity, and ability to provide structural information. This document will focus on the application of high-resolution mass spectrometry (HRMS) for the confident identification of this compound and its analogs.
Quantitative Data Summary
For the purpose of these application notes, we will focus on a representative and well-characterized related compound, Multiflorin B (Kaempferol 3-O-neohesperidoside) , due to the limited availability of unambiguous public data for this compound. The principles and methods described are directly applicable to the analysis of this compound.
Table 1: High-Resolution Mass Spectrometry Data for Multiflorin B
| Parameter | Value | Source |
| Molecular Formula | C27H30O15 | PubChem |
| Monoisotopic Mass | 594.15847025 Da | PubChem |
| Precursor Ion [M-H]⁻ (m/z) | 593.1512 | PubChem |
| Precursor Ion [M+H]⁺ (m/z) | 595.1660 | PubChem |
Table 2: Key MS/MS Fragmentation Data for Multiflorin B ([M-H]⁻ Ion at m/z 593.15)
| Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 447.10 | C6H10O4 (Rhamnose) | [Kaempferol-glucoside - H]⁻ |
| 285.04 | C12H20O9 (Neohesperidose) | [Kaempferol - H]⁻ |
| 151.00 | C8H6O3 (Retro-Diels-Alder) | ¹,³A⁻ ion of Kaempferol |
Experimental Protocols
Sample Preparation
A generic protocol for the extraction of flavonoid glycosides from plant material is provided below. This should be optimized based on the specific matrix.
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol (B129727) in water.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Filtration:
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Table 3: LC-MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) |
| Mass Range (MS¹) | 100 - 1000 m/z |
| Collision Energy (MS²) | Ramped (e.g., 20-40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Data Analysis and Interpretation
The primary identification of this compound or related compounds is achieved by matching the accurate mass of the precursor ion with the theoretical mass of the expected molecular formula (within a 5 ppm mass error).
Structural confirmation is obtained through the analysis of the MS/MS fragmentation pattern. For flavonoid glycosides like Multiflorin B, the characteristic fragmentation involves the sequential loss of sugar moieties. The resulting aglycone (in this case, kaempferol) will then undergo further fragmentation, often through a retro-Diels-Alder (RDA) reaction, providing diagnostic product ions.
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Fragmentation pathway of Multiflorin B in negative ESI mode.
Caption: Logical workflow for mass spectrometry data analysis.
Application Notes and Protocols: In Vitro Intestinal Absorption Models for Multiflorin A Studies
An extensive review of scientific literature confirms that Multiflorin A is an acetylated kaempferol (B1673270) glycoside known to inhibit intestinal glucose absorption.[1][2] Its mechanism is reported to involve the downregulation of the sodium-glucose cotransporter-1 (SGLT1) and tight junction proteins (occludin and claudin-1), alongside the upregulation of aquaporin-3 (AQP3).[3] This dual action on transport proteins and barrier integrity makes the Caco-2 cell monolayer the most suitable and widely recognized in vitro model for detailed intestinal absorption studies.[4][5][6]
The Caco-2 model, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that effectively mimics the barrier and transport functions of the human intestinal epithelium.[7][8] This system is ideal for determining a compound's apparent permeability coefficient (Papp) and for investigating specific transport mechanisms, such as active efflux or the involvement of specific transporters like SGLT1.[8][9][10]
Protocols for utilizing the Caco-2 model are well-established.[7][11] Key procedures include culturing and seeding the cells on permeable Transwell® supports, followed by a differentiation period of approximately 21 days.[12] The integrity of the resulting cell monolayer is a critical parameter for reliable data and must be rigorously verified using methods like Transepithelial Electrical Resistance (TEER) measurements and the Lucifer Yellow permeability assay before conducting transport studies.[7][12] By applying this compound to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer, researchers can quantify its bidirectional transport and elucidate the mechanisms governing its absorption.[8]
1. Introduction
This compound, an acetylated flavonoid glycoside, has been identified as a potent inhibitor of intestinal glucose absorption.[1] Its mechanism of action involves the modulation of key intestinal transport proteins and tight junctions, which directly impacts intestinal permeability.[3] Understanding the intestinal transport characteristics of this compound is crucial for evaluating its potential as a therapeutic agent.
These application notes provide a comprehensive guide for utilizing the Caco-2 cell monolayer, the gold-standard in vitro model for predicting human intestinal drug absorption, to study this compound.[4][6] The protocols herein detail the procedures for cell culture, monolayer integrity assessment, and bidirectional permeability assays to elucidate the transport mechanisms of this compound.
2. This compound: Profile and Proposed Mechanism of Action
This compound's primary activity is centered on altering intestinal transport pathways. It has been shown to decrease the expression of SGLT1, the primary transporter for glucose absorption, and the tight junction proteins occludin and claudin-1, which regulate paracellular transport.[3] Concurrently, it increases the expression of aquaporin-3 (AQP3), facilitating water movement.[3] This combined action inhibits glucose uptake and increases water secretion into the intestinal lumen, creating a hyperosmotic environment.[3] The acetyl group on the sugar moiety is reported to be essential for its biological activity.[1]
Table 1: Physicochemical Profile of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₂O₁₆ | PubChem[13] |
| CAS Number | 61358-52-9 | PubChem[13] |
| Activity | Potent inhibitor of glucose absorption | J-Stage[2] |
| Key Structural Feature | Acetylated kaempferol glycoside; acetyl group is critical for activity. | PubMed[1] |
Caption: Proposed mechanism of this compound on intestinal epithelial cells.
3. Recommended In Vitro Model: Caco-2 Permeability Assay
The Caco-2 permeability assay is the recommended model for several reasons:
-
Biological Relevance : Differentiated Caco-2 cells form a polarized monolayer with tight junctions and express key transporters (like SGLT1) and efflux pumps, mimicking the human intestinal barrier.[4][7][8]
-
Mechanistic Insight : This model allows for the determination of transport directionality (absorption vs. efflux) and the study of transport pathways (paracellular vs. transcellular) and the involvement of specific transporters through the use of inhibitors.[8][10]
-
Predictive Power : The apparent permeability (Papp) values obtained from Caco-2 assays correlate well with in vivo human drug absorption for many compounds.[4][14]
Caption: General workflow for the Caco-2 permeability assay.
4. Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding
-
Cell Maintenance : Culture Caco-2 cells (e.g., ATCC® HTB-37™) in T-75 flasks with Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.[7]
-
Subculture : Passage cells when they reach 80-90% confluency. Use cells between passages 20-40 for transport studies to ensure consistent characteristics.[7]
-
Seeding : Trypsinize confluent cells and seed them at a density of 6 x 10⁴ cells/cm² onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format). Add 0.5 mL of cell suspension to the apical (insert) side and 1.5 mL of medium to the basolateral (plate well) side.
-
Differentiation : Culture the cells for 19-21 days, changing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.
Protocol 2: Assessment of Caco-2 Monolayer Integrity
Perform these checks immediately before the transport experiment.
-
Transepithelial Electrical Resistance (TEER) Measurement :
-
Equilibrate the cell plates to room temperature for 30 minutes.[7]
-
Using a voltohmmeter with "chopstick" electrodes, measure the electrical resistance across the monolayer.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
-
-
Lucifer Yellow (LY) Permeability Assay :
-
After TEER measurement, replace the medium with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add Lucifer Yellow (e.g., 100 µM) to the apical side.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Collect a sample from the basolateral side and measure the fluorescence (Excitation: ~425 nm, Emission: ~535 nm).
-
Calculate the apparent permeability (Papp) of LY.
-
Table 2: Acceptance Criteria for Monolayer Integrity
| Parameter | Acceptance Value | Indication |
|---|---|---|
| TEER | > 250 Ω·cm² | Indicates well-formed tight junctions.[11][12] |
| Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s | Confirms low paracellular leakage.[7] |
Protocol 3: this compound Bidirectional Permeability Assay
-
Preparation : Use only monolayers that meet the integrity criteria. Wash the monolayers twice with transport buffer pre-warmed to 37°C.
-
Dosing Solution : Prepare a solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport (Absorption) :
-
Add the this compound dosing solution to the apical side (0.5 mL).
-
Add fresh transport buffer to the basolateral side (1.5 mL).
-
Incubate at 37°C on an orbital shaker for up to 2 hours.
-
At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (receiver) side and replace it with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Efflux) :
-
Add fresh transport buffer to the apical side (0.5 mL).
-
Add the this compound dosing solution to the basolateral side (1.5 mL).
-
Incubate and sample from the apical (receiver) side as described above.
-
-
Analysis : Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculations :
-
Apparent Permeability (Papp) : Calculate using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber (nmol/s)
-
A = Surface area of the insert (cm²)
-
C₀ = Initial concentration in the donor chamber (nmol/mL)[7]
-
-
Efflux Ratio (ER) : Calculate the ratio of permeability in each direction: ER = Papp (B→A) / Papp (A→B)
-
5. Data Presentation and Interpretation
Summarize the experimental data as shown in the table below. Include well-characterized control compounds to validate the assay performance.
Table 3: Example Data Table for Permeability Results
| Compound | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
|---|---|---|---|---|---|
| This compound | 10 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Interpreted Class] |
| Propranolol | 10 | > 10 | > 10 | ~1.0 | High (Control) |
| Atenolol | 10 | < 1.0 | < 1.0 | ~1.0 | Low (Control) |
| Digoxin | 10 | < 1.0 | > 2.0 | > 2.0 | Efflux Substrate (Control) |
-
Interpretation of Results :
-
High Permeability : Papp (A→B) > 10 x 10⁻⁶ cm/s suggests good potential for oral absorption.
-
Moderate Permeability : Papp (A→B) between 1 and 10 x 10⁻⁶ cm/s.
-
Low Permeability : Papp (A→B) < 1 x 10⁻⁶ cm/s suggests poor absorption.
-
Active Efflux : An Efflux Ratio > 2 suggests that the compound is actively transported out of the cell (e.g., by P-glycoprotein), which can limit its net absorption.[8]
-
Caption: Logic diagram for interpreting Caco-2 permeability data.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 3. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 6. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Elucidation of the Transport Mechanism of Puerarin and Gastrodin and Their Interaction on the Absorption in a Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Multiflorin A in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Multiflorin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, this compound exhibits poor solubility in water. This low aqueous solubility can significantly hinder its use in biological assays and limit its bioavailability in preclinical and clinical studies, making it challenging to achieve therapeutic concentrations.
Q2: What is the expected solubility of this compound in common laboratory solvents?
While specific quantitative solubility data for this compound is limited in publicly available literature, we can infer its solubility characteristics from structurally related compounds, such as the flavonoid aglycone kaempferol. Glycosylation, as in this compound, generally increases aqueous solubility compared to the aglycone. However, solubility in aqueous buffers is still expected to be low. It is anticipated to have better solubility in polar organic solvents.
Q3: How does pH influence the solubility of this compound?
The solubility of flavonoids is typically pH-dependent. For phenolic compounds like this compound, increasing the pH of an aqueous solution can enhance solubility. This is due to the ionization of the hydroxyl groups on the flavonoid backbone, which increases the molecule's polarity. However, it is crucial to consider the stability of this compound at different pH values, as strongly alkaline or acidic conditions can lead to its degradation.
Q4: Can sonication be used to dissolve this compound?
Yes, sonication can be a useful physical method to aid in the dissolution of this compound, particularly when preparing stock solutions or working with suspensions. The high-frequency sound waves can help to break down particle agglomerates and increase the surface area available for solvation. However, prolonged sonication can generate heat, which might degrade the compound. It is advisable to use an ultrasonic bath with cooling or short bursts of sonication.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in the laboratory.
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in my aqueous buffer. | Inherently low aqueous solubility. | 1. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1] 2. Adjust the pH: Carefully increase the pH of your buffer. A slight increase towards alkalinity can significantly improve solubility. Monitor for any signs of degradation. 3. Utilize solubility enhancers: Consider the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. |
| Precipitation occurs when I dilute my DMSO stock solution into an aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the final concentration: Reduce the target concentration of this compound in your final working solution. 2. Increase the co-solvent percentage: If your experimental system allows, slightly increase the percentage of the organic co-solvent in the final solution. 3. Add the stock solution slowly while vortexing: This can help to prevent localized high concentrations that lead to immediate precipitation. |
| I am observing inconsistent results in my biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation in your stock and working solutions. 2. Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding to your assay. 3. Re-evaluate your solvent system: The chosen solvent system may not be optimal for maintaining solubility throughout the duration of the assay. Consider a different co-solvent or the addition of a stabilizing excipient. |
| How can I prepare a formulation for in vivo animal studies? | The low aqueous solubility of this compound makes oral and parenteral administration challenging. | 1. Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the oral bioavailability of poorly soluble compounds.[2] 2. Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate. 3. Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution velocity. |
Quantitative Data
The following table summarizes the solubility of kaempferol, the aglycone of a structurally related compound (Multiflorin B), in various solvents. This data can serve as a useful reference for selecting appropriate solvents for this compound.
| Solvent | Solubility of Kaempferol | Reference |
| Ethanol | ~11 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| 1:4 solution of ethanol:PBS (pH 7.2) | ~0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be used for calculation).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
Objective: To prepare a 100 µM working solution of this compound in a cell culture medium containing a low percentage of DMSO.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous medium.
-
While gently vortexing the medium, slowly add the required volume of the 10 mM this compound stock solution to achieve the final concentration of 100 µM. For example, to prepare 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the medium.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration or slightly increasing the final DMSO percentage if the experimental system permits.
Visualizations
Below are diagrams illustrating key concepts and workflows for overcoming the solubility challenges of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Multiflorin A
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to overcome challenges associated with the oral delivery of Multiflorin A.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our preclinical oral dosing studies. What is the likely cause?
A1: Low oral bioavailability is a common issue for many flavonoid glycosides, including this compound. The primary reasons are likely linked to the physicochemical properties of its aglycone, kaempferol (B1673270). Studies have shown that kaempferol exhibits poor oral bioavailability, estimated to be around 2% in rats.[1][2] This is attributed to two main factors:
-
Poor Aqueous Solubility: Kaempferol and its glycosides are often sparingly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[3]
-
Extensive First-Pass Metabolism: Kaempferol undergoes significant metabolism in both the intestine and the liver, primarily through glucuronidation and other conjugation pathways.[1][2] This process rapidly converts the compound into metabolites, reducing the amount of active this compound that reaches systemic circulation.
Therefore, the low plasma concentrations you are observing are likely a combination of inefficient absorption due to low solubility and rapid metabolic clearance before the compound can be measured in the blood.
Q2: What strategies can we employ to improve the oral bioavailability of this compound?
A2: To enhance the oral bioavailability of this compound, formulation strategies that address its solubility and protect it from premature metabolism are recommended. Based on successful studies with its aglycone, kaempferol, two highly effective approaches are:
-
Nanoformulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[4][5] Encapsulating the compound within nanoparticles can also offer protection from the harsh environment of the GI tract and shield it from metabolic enzymes.
-
Solid Dispersions: This technique involves dispersing this compound within a hydrophilic polymer matrix at a molecular level.[3] This converts the crystalline drug into a more soluble, amorphous state, which can dramatically improve its dissolution and subsequent absorption.[3]
Both strategies have been shown to significantly increase the plasma concentrations of kaempferol, and similar improvements can be anticipated for this compound.
Q3: How significant is the improvement in bioavailability we can expect from these formulation strategies?
A3: Published data on kaempferol formulations demonstrate substantial improvements. While specific results for this compound are not yet available, the following data from kaempferol studies in rats provide a strong indication of the potential enhancements.
Table 1: Pharmacokinetic Parameters of Kaempferol after Oral Administration in Rats (Unformulated vs. Solid Dispersion)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability Increase |
| Free Kaempferol | 100 | 0.23 ± 0.05 | 1.5 ± 0.5 | 0.76 ± 0.10 | - |
| Kaempferol Solid Dispersion | 100 | 0.48 ± 0.09 | 1.0 ± 0.0 | 1.55 ± 0.21 | ~2-fold[3] |
Table 2: Pharmacokinetic Parameters of Kaempferol after Oral Administration in Rats (Unformulated vs. Nanosuspension)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) | Absolute Bioavailability (%) |
| Free Kaempferol | 50 | 0.87 ± 0.12 | 11.8 ± 1.5 | 13.03[4] |
| Kaempferol Nanosuspension | 50 | 2.15 ± 0.28 | 34.6 ± 4.1 | 38.17[4] |
Data presented as mean ± standard deviation.
Q4: My compound appears to have poor intestinal permeability in our Caco-2 assay. How can we troubleshoot this?
A4: While kaempferol itself has low permeability, studies on its glycosides using the Caco-2 cell model have shown that the sugar moiety can influence transport. Interestingly, a higher degree of glycosylation has been associated with increased permeability across Caco-2 monolayers.[6][7]
Table 3: Apparent Permeability (Papp) of Kaempferol and its Glycosides in Caco-2 Cells
| Compound | Number of Sugar Units | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification |
| Kaempferol | 0 | 1.17 ± 0.13[7] | Low |
| Kaempferol Glycoside | 2 | 1.83 - 2.09[7] | Low to Moderate |
| Quercetin (similar flavonoid) | 0 | 1.70 ± 0.11[6] | Low |
| Quercetin Glycoside | 3 | 36.6 ± 3.2[6] | High |
If you are observing low permeability with this compound, consider these points:
-
Efflux Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the intestinal cells, reducing net absorption. Co-incubation with a P-gp inhibitor (e.g., verapamil) in your Caco-2 assay can help determine if efflux is a limiting factor.
-
Metabolism within Caco-2 Cells: Caco-2 cells are metabolically active and can conjugate flavonoids.[8] Analyze both the apical and basolateral media for metabolites to understand if the parent compound is being consumed during the assay.
-
Formulation Effects: The formulation strategies discussed (nanoparticles, solid dispersions) can also improve permeability by increasing the concentration gradient of dissolved drug at the cell surface and potentially interacting with cellular tight junctions.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from methods used for other flavonoids.[9][10]
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymeric carrier (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Accurately weigh this compound and the polymeric carrier.
-
Dissolve both this compound and the carrier in a suitable volume of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 45°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Store the final product in an airtight container, protected from light and moisture.
Protocol 2: Preparation of this compound-Loaded Nanoparticles (Solvent Displacement Method)
This protocol is adapted from methods used for preparing kaempferol-loaded nanoparticles.[11]
Objective: To formulate this compound into polymeric nanoparticles to improve its dissolution and bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., Acetone)
-
Aqueous solution containing a stabilizer (e.g., 5% PVA)
-
High-shear mixer or sonicator
-
Centrifuge
Procedure:
-
Dissolve an accurately weighed amount of PLGA polymer (e.g., 200 mg) in an organic solvent (e.g., 20 mL of acetone). This is the organic phase.
-
Dissolve the desired amount of this compound into the organic phase.
-
Prepare the aqueous phase by dissolving a stabilizer (e.g., PVA) in water (e.g., 40 mL of 5% PVA solution).
-
Slowly inject the organic phase into the aqueous phase under continuous high-shear mixing (e.g., 19,000 rpm) or sonication.
-
Allow the organic solvent to evaporate by stirring the resulting nano-suspension at room temperature for several hours.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 min).
-
Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspend the washed nanoparticles in water and lyophilize (freeze-dry) to obtain a dry powder.
-
Store the lyophilized nanoparticles in a desiccator at low temperature.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of a new this compound formulation compared to the unformulated compound.
Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of unformulated and formulated this compound after oral administration to rats.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (220-250g), fasted overnight with free access to water.
-
Grouping: Divide animals into at least two groups (n=6 per group):
-
Group 1 (Control): Receives unformulated this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test): Receives the new this compound formulation (e.g., solid dispersion or nanoparticles) reconstituted in water.
-
-
Dosing: Administer the respective formulations via oral gavage at a consistent dose of this compound (e.g., 100 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
The method will involve protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. alliedacademies.org [alliedacademies.org]
Optimization of extraction parameters to increase Multiflorin A yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Multiflorin A to enhance yield. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a notable purgative compound, an acetyl flavonoid glycoside. It is traditionally extracted from the seeds of several Prunus species, which are used in traditional herbal medicine.
Q2: Which Prunus species is likely to provide the highest yield of this compound?
A2: Based on current research, Prunus japonica has been shown to contain a significantly higher average content of this compound compared to other species like Prunus humilis, Prunus pedunculata, and Prunus triloba.[1]
Q3: What are the most critical parameters to consider when optimizing this compound extraction?
A3: The most critical parameters include the choice of extraction solvent and its polarity, extraction temperature, extraction time, and the solid-to-liquid ratio.[2][3] Fine-tuning these parameters is essential to maximize yield while minimizing the degradation of this compound.
Q4: What are some common advanced extraction techniques that can be applied to this compound extraction?
A4: Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction times compared to conventional methods.[2]
Q5: How can I ensure the stability of this compound during the extraction process?
A5: Flavonoid glycosides can be sensitive to high temperatures and prolonged extraction times, which can lead to degradation.[3] It is crucial to control the temperature to balance extraction efficiency with thermal degradation. Additionally, proper storage of the extract, such as at -20°C in the dark, can help maintain its stability.
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Solvent Selection: this compound, being a glycoside, is a polar molecule. The use of non-polar or weakly polar solvents will result in poor solubility and low yield. Glycosylated flavonoids generally have better solubility in alcohols or alcohol-water mixtures.
-
Solution: Experiment with different solvent systems, focusing on varying concentrations of ethanol (B145695) or methanol (B129727) in water (e.g., 50%, 70%, 80%).
-
-
Inefficient Cell Wall Disruption: The plant material's cell walls must be adequately disrupted to release this compound.
-
Solution: Ensure the plant material is finely ground. Consider using more effective extraction techniques like Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption.
-
-
Inadequate Extraction Parameters: The temperature, time, and solid-to-liquid ratio may not be optimal.
-
Solution: Systematically optimize each parameter. A common starting point for the solid-to-liquid ratio is between 1:10 and 1:30 (g/mL).
-
Q2: The final extracted product is impure and has a brownish color. What is causing this and how can it be resolved?
A2: A brownish color and impurities often indicate the co-extraction of other plant constituents such as chlorophylls, tannins, and pigments.
-
Solution:
-
Pre-extraction Defatting: For lipid-rich plant materials, a pre-extraction step using a non-polar solvent like hexane (B92381) can remove fats and waxes.
-
Optimize Solvent Polarity: While a polar solvent is necessary, an overly polar solvent (e.g., a high percentage of water) may extract more water-soluble impurities. Fine-tuning the alcohol-water ratio is crucial.
-
Post-extraction Purification: Employ purification techniques like column chromatography or solid-phase extraction (SPE) to isolate this compound from other co-extracted compounds.
-
Q3: I'm noticing a decrease in yield when I increase the extraction temperature. Why is this occurring?
A3: This phenomenon is likely due to the thermal degradation of this compound. While higher temperatures can increase extraction efficiency up to a certain point, excessive heat can cause the compound to break down, leading to a net decrease in yield.
-
Solution: Determine the optimal temperature that balances extraction efficiency with compound stability. Conduct experiments at various temperatures to identify the point at which the yield begins to decline.
Quantitative Data
The following table summarizes the average content of this compound found in different germplasm sources of Pruni Semen.
| Plant Species | Average this compound Content (mg/g) |
| Prunus humilis (Ph) | 3.02 |
| Prunus japonica (Pj) | 6.93 |
| Prunus pedunculata (Pp) | 0.40 |
| Prunus triloba (Pt) | 0.29 |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the extraction of this compound. Optimization of the parameters outlined below is recommended to achieve the highest yield for your specific sample.
-
Sample Preparation:
-
Dry the plant material (e.g., Pruni Semen) at a controlled temperature to reduce moisture content.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction Setup:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it into an extraction vessel (e.g., a flask).
-
Add the chosen extraction solvent (e.g., 70% ethanol in water) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired temperature (e.g., 50°C), sonication power (e.g., 200 W), and extraction time (e.g., 30 minutes). These parameters should be optimized.
-
-
Post-Extraction:
-
After the extraction is complete, separate the solid residue from the liquid extract through filtration or centrifugation.
-
Collect the supernatant, which contains the crude this compound extract.
-
-
Solvent Evaporation and Analysis:
-
Evaporate the solvent from the extract, for instance, by using a rotary evaporator.
-
The dried extract can then be redissolved in a suitable solvent for further purification and analysis by methods such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Below are diagrams illustrating key workflows for the optimization of this compound extraction.
Caption: Workflow for the optimization of this compound extraction parameters.
Caption: Logical troubleshooting flow for addressing low this compound yield.
References
Technical Support Center: Stabilizing Multiflorin A in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and stabilization of Multiflorin A in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, a kaempferol (B1673270) glycoside, is sparingly soluble in water. For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] Some protocols suggest dissolving in a small amount of DMSO first and then diluting with methanol (B129727) or ethanol.[1] For cell culture experiments, a common practice is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the culture medium.[2]
Q2: How should I store this compound stock solutions for long-term use?
A2: To ensure stability, this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[3] For short-term storage (up to a few days), refrigeration at 4°C may be acceptable, but freezing is recommended for longer periods. Protect the solutions from light by using amber vials or by wrapping the containers in foil.
Q3: What are the main factors that can cause this compound to degrade in solution?
A3: As a polyphenolic compound, the stability of this compound in solution is primarily affected by pH, temperature, and exposure to light and oxygen. Elevated temperatures and neutral to alkaline pH can accelerate its degradation.
Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A4: A decrease in biological activity is likely due to the degradation of this compound. This can be caused by improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature), or instability in the experimental medium. The pH of your experimental buffer or cell culture medium can significantly impact its stability.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: No, autoclaving is not recommended as the high temperatures will likely cause significant degradation of the compound. To sterilize a this compound solution, it is best to filter it through a 0.22 µm sterile filter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution/media. | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO) if experimentally permissible. - Prepare a fresh dilution from the stock solution and use it immediately. - Consider using a solubilizing agent like cyclodextrin. |
| Inconsistent experimental results between batches. | Degradation of the this compound stock solution. | - Prepare fresh stock solutions more frequently. - Ensure proper storage of stock solutions (aliquoted, frozen at -20°C or -80°C, protected from light). - Perform a quality control check of a new batch of this compound before starting a new set of experiments. |
| Loss of activity in cell culture experiments over several days. | Instability of this compound in the cell culture medium at 37°C. | - Replenish the cell culture medium with freshly diluted this compound more frequently (e.g., every 24 hours). - Decrease the pH of the medium, if the cell line can tolerate it, as polyphenols are often more stable in acidic conditions. |
| Appearance of unexpected peaks in HPLC analysis of the solution. | Degradation of this compound. | - Analyze the degradation products using techniques like LC-MS to identify them. - Review the preparation and storage protocols to minimize degradation. - Prepare fresh solutions for analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add a small volume of 100% DMSO to the tube to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Vortexing: Gently vortex the solution to ensure it is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Solution by HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer. Prepare separate samples for each condition to be tested (e.g., different temperatures, pH values, light exposure).
-
Time Points: Store the samples under the specified conditions and take aliquots for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common mobile phase for separating flavonoids.
-
Detection: Use a UV detector at the wavelength of maximum absorbance for this compound (typically around 265 nm and 350 nm for kaempferol glycosides).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The degradation kinetics can be determined by plotting the concentration of this compound against time.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Tailing in Multiflorin A HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Multiflorin A. The following question-and-answer format directly addresses specific issues to help you resolve this common chromatographic problem.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] In a perfect chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[3][4] this compound, a flavonoid glycoside, possesses polar hydroxyl groups that can interact with the stationary phase, making its analysis susceptible to peak tailing.
Q2: What are the primary causes of peak tailing for a compound like this compound?
The primary causes of peak tailing can be broadly categorized into two main areas: chemical interactions and physical issues within the HPLC system.
-
Chemical Causes: The most common chemical cause is secondary interactions between the analyte and the stationary phase.[2] For this compound, which has multiple hydroxyl groups, these interactions are often with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions create more than one retention mechanism for the analyte, leading to a distorted peak.
-
Physical Causes: Physical problems in the HPLC system can also lead to peak tailing. These include issues like a void at the head of the column, a partially blocked frit, or excessive extra-column volume (e.g., overly long or wide tubing between the injector, column, and detector).
Q3: How can I diagnose the cause of peak tailing in my this compound analysis?
A good diagnostic step is to inject a neutral, non-polar compound (like toluene). If the peak for this compound is symmetrical while your this compound peak tails, the issue is likely chemical (analyte-specific interactions). If all peaks in your chromatogram, including the neutral compound, are tailing, the problem is more likely physical.
Q4: My troubleshooting suggests a chemical issue. How can I modify my method to reduce peak tailing for this compound?
When chemical interactions are the culprit, several method adjustments can be made:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of residual silanol groups on the stationary phase, reducing their interaction with the polar groups of this compound.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Choose an Appropriate Column: Using a modern, high-purity silica (B1680970) column that is well "end-capped" can significantly reduce the number of available silanol groups. End-capping is a process where residual silanol groups are chemically bonded with a less polar group.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Q5: What if the problem is physical? What steps should I take?
If you suspect a physical issue with your HPLC system, consider the following:
-
Check for Column Voids: A void at the column inlet can cause peak tailing. This can sometimes be resolved by reversing and flushing the column (if the manufacturer's instructions permit). However, a column with a significant void may need to be replaced.
-
Inspect for Blockages: A partially blocked column inlet frit can distort peak shape. Filtering your samples and mobile phases is crucial to prevent this.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system. Ensure all fittings are properly made to avoid dead volume.
Summary of HPLC Parameters to Mitigate Peak Tailing
The following table summarizes key HPLC parameters and their adjustments to address peak tailing in this compound analysis.
| Parameter | Recommended Adjustment to Reduce Tailing | Rationale |
| Mobile Phase pH | Lower the pH to 2.5 - 3.5 using an appropriate buffer (e.g., phosphate (B84403) or acetate). | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with this compound. |
| Column Chemistry | Use a high-purity, end-capped C18 column. | End-capping deactivates a significant portion of the residual silanol groups, leading to more symmetrical peaks for polar compounds. |
| Sample Solvent | Dissolve this compound in the initial mobile phase composition or a weaker solvent. | Prevents peak distortion that can occur when the sample is injected in a solvent significantly stronger than the mobile phase. |
| Mobile Phase Additive | Add a low concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA). | Acts as an ion-pairing agent and can improve peak shape for ionizable compounds. |
| System Plumbing | Use narrow-bore (e.g., 0.125 mm ID) and short tubing between system components. | Reduces extra-column volume, which can contribute to band broadening and peak tailing. |
Experimental Protocol Example: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, incorporating considerations to minimize peak tailing.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 10% to 60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
References
Minimizing matrix effects in LC-MS/MS analysis of Multiflorin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Multiflorin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1] In the analysis of this compound from biological samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites. For plant-based matrices, pigments, sugars, and other phenolic compounds can be significant interferents.[1]
Q2: I'm observing high variability and poor accuracy in my this compound quantification. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are hallmark signs of unmanaged matrix effects.[1] The composition of biological or complex matrices can vary significantly between samples, leading to unpredictable levels of ion suppression or enhancement and, consequently, poor reproducibility.[1]
Q3: How can I detect and quantify the extent of matrix effects in my this compound method?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF).[1]
Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no significant matrix effect.[1]
Another qualitative technique is post-column infusion, which helps identify the regions in your chromatogram where ion suppression or enhancement occur.[1]
Q4: What are the primary strategies to minimize matrix effects for this compound analysis?
A4: The core strategies revolve around three main areas:
-
Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.
The following sections provide detailed protocols and comparisons of these strategies.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a rapid and simple method, but it may be less effective at removing certain matrix components like phospholipids.
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma or Urine Samples
LLE offers a cleaner sample by separating compounds based on their differential solubility in two immiscible liquids.
Procedure:
-
To 200 µL of plasma or urine, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer to ensure this compound is in a neutral form).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices
SPE provides a more selective cleanup and is highly effective at removing interfering compounds.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
This table provides a generalized comparison for flavonoids, as specific data for this compound is limited. The actual performance will depend on the specific matrix and optimization of the method.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for matrix effects.
References
Technical Support Center: Enhancing the Efficiency of Multiflorin A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Multiflorin A synthesis. This compound is a kaempferol (B1673270) 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside]. Its synthesis presents challenges common to flavonoid glycoside chemistry, including regioselectivity, stereoselectivity, and optimization of reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a kaempferol 3-O-disaccharide, revolve around:
-
Regioselective Glycosylation: Kaempferol has multiple hydroxyl groups (3-OH, 5-OH, 7-OH, 4'-OH). Directing the glycosylation specifically to the 3-OH position requires a careful protecting group strategy. The acidity and reactivity of these hydroxyl groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 5-OH.
-
Stereoselective Formation of Glycosidic Bonds: this compound contains two specific glycosidic linkages: an α-L-rhamnopyranosyl and a β-D-glucopyranosyl bond. Achieving the correct anomeric stereochemistry (1,2-cis for rhamnose and 1,2-trans for glucose) is a significant hurdle.
-
Synthesis of the Disaccharide Donor: The rhamnosyl-(1→2)-glucosyl disaccharide must be synthesized and activated as a suitable glycosyl donor.
-
Protecting Group Manipulation: The synthesis involves a multi-step sequence of protection and deprotection of hydroxyl groups on both the kaempferol aglycone and the disaccharide, which can be complex and impact overall yield.
-
Purification: The separation of the desired product from starting materials, byproducts, and isomers can be challenging due to similar polarities.
Q2: What are the most common synthetic strategies for the glycosylation of kaempferol at the 3-OH position?
A2: Several methods are employed for the glycosylation of kaempferol, each with its own advantages and disadvantages:
-
Koenigs-Knorr Reaction: This classical method uses a glycosyl halide (e.g., bromide) as the donor and a heavy metal salt (e.g., silver carbonate or silver oxide) as a promoter.[1][2] While widely used, it can sometimes result in low yields and the formation of side products like glycals.[3]
-
Glycosyl ortho-Alkynylbenzoates: This more recent method utilizes glycosyl o-alkynylbenzoates as donors with a gold(I) catalyst. It has been shown to be highly efficient for the glycosylation of the flavonol 3-OH group, often providing excellent yields.[4]
-
Trichloroacetimidate (B1259523) Donors: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often leading to good yields and stereoselectivity.
-
Enzymatic Synthesis: The use of glycosyltransferases or other enzymes can offer high regioselectivity and stereoselectivity, avoiding the need for extensive protecting group manipulation. This method can also improve the water solubility of the product.[5]
Q3: How can I improve the yield of the glycosylation reaction?
A3: To improve the yield of the glycosylation step, consider the following:
-
Choice of Glycosyl Donor and Promoter: The reactivity of the donor and the effectiveness of the promoter are critical. For instance, glycosyl o-alkynylbenzoates with a gold(I) catalyst have been reported to give yields of 80-95% in some cases.[4]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Anhydrous conditions are often necessary to prevent hydrolysis of the glycosyl donor.[3] The use of molecular sieves can help to remove trace amounts of water.
-
Protecting Groups: The nature of the protecting groups on both the donor and acceptor can influence the reactivity and stereochemical outcome. Electron-withdrawing groups on the glycosyl donor can decrease its reactivity.
-
Stoichiometry: Using a slight excess of the glycosyl donor can help to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield of the Glycosylated Product
| Possible Cause | Suggested Solution |
| Hydrolysis of the glycosyl donor | Ensure strictly anhydrous reaction conditions by using freshly distilled solvents and adding molecular sieves.[3] |
| Poor reactivity of the glycosyl donor | Consider using a more reactive donor, such as a trichloroacetimidate or an o-alkynylbenzoate. Optimize the promoter/catalyst system. |
| Steric hindrance at the reaction site | Modify the protecting groups on the acceptor to reduce steric bulk around the 3-OH group of kaempferol. |
| Suboptimal reaction temperature | Experiment with a range of temperatures. Some glycosylation reactions require low temperatures to control selectivity, while others may need heating to proceed at a reasonable rate. |
| Formation of side products | Analyze the reaction mixture by TLC or LC-MS to identify major byproducts. Common side products include orthoesters and glycals.[3] Adjusting the reaction conditions (e.g., promoter, solvent) may minimize their formation. |
Issue 2: Incorrect Stereochemistry of the Glycosidic Bond
| Possible Cause | Suggested Solution |
| Lack of neighboring group participation | For 1,2-trans glycosides (like the β-glucoside), ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C-2 position of the glucose donor.[1] |
| Use of a non-participating protecting group | For 1,2-cis glycosides (like the α-rhamnoside), use a non-participating group (e.g., benzyl (B1604629) ether) at the C-2 position of the rhamnose donor.[1] |
| Anomerization of the glycosyl donor | The reaction conditions may be promoting the formation of the undesired anomer. Consider changing the solvent or promoter to influence the stereochemical outcome. |
| Incorrect choice of glycosyl donor | The stereochemistry of the anomeric center of the donor can influence the final product. Ensure you are starting with the correct anomer or a donor known to favor the desired stereoisomer. |
Issue 3: Difficulty in Purification of the Final Product
| Possible Cause | Suggested Solution |
| Similar polarity of product and byproducts | Employ a combination of chromatographic techniques. Start with normal-phase column chromatography on silica (B1680970) gel, followed by reverse-phase chromatography (e.g., C18) or size-exclusion chromatography (e.g., Sephadex LH-20).[6] |
| Co-elution of isomers | Preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating closely related isomers.[7][8] |
| Poor solubility of the product | For reverse-phase chromatography, use a suitable solvent system such as a gradient of methanol (B129727) or acetonitrile (B52724) in water. Adding a small amount of a modifier like formic acid or acetic acid can improve peak shape. |
Quantitative Data Summary
| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Typical Yield | Reference |
| Koenigs-Knorr | Glycosyl Bromide | Silver Carbonate/Oxide | 10-60% | [3][9] |
| Gold-Catalyzed | Glycosyl o-Alkynylbenzoate | Gold(I) Complex | 80-95% | [4] |
| Phase-Transfer Catalysis | Glycosyl Bromide | Benzyltriethylammonium Bromide | 40-60% | [3] |
| Modified Michael Method | Glycosyl Bromide | K₂CO₃ | 2-11% | [9] |
Experimental Protocols
Protocol 1: Synthesis of 7,4'-Di-O-benzyl-kaempferol (Acceptor)
This protocol is adapted from a general procedure for the selective benzylation of kaempferol.
-
Dissolve Kaempferol: Dissolve kaempferol in anhydrous DMF.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add Benzyl Bromide: Add benzyl bromide (2.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 7,4'-di-O-benzyl-kaempferol.
Protocol 2: Koenigs-Knorr Glycosylation of Protected Kaempferol
This is a general protocol that needs to be optimized for the specific disaccharide donor.
-
Prepare Reactants: Dissolve the protected kaempferol acceptor and the per-acetylated disaccharyl bromide donor in an anhydrous solvent (e.g., dichloromethane (B109758) or a mixture of quinoline (B57606) and benzene).[3]
-
Add Promoter: Add the promoter (e.g., silver carbonate or silver oxide) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Work-up: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Glycosylated Flavonoid
This is a general procedure for the final deprotection step.
-
Dissolve Protected Glycoside: Dissolve the protected kaempferol glycoside in a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Zemplén Deacetylation: For the removal of acetyl groups, add a catalytic amount of sodium methoxide (B1231860) in methanol and stir at room temperature. Monitor by TLC until completion. Neutralize with an acidic resin.
-
Hydrogenolysis: For the removal of benzyl groups, add a palladium on carbon (Pd/C) catalyst and stir the mixture under a hydrogen atmosphere.
-
Filtration and Purification: After the reaction is complete, filter the catalyst and concentrate the filtrate. Purify the final product by chromatography.
Visualizations
Caption: General synthetic workflow for this compound.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-Hyperglycemic Effects of Multiflorin A and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-hyperglycemic properties of Multiflorin A, a naturally derived flavonoid glycoside, and metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes. This comparison is based on currently available preclinical data and aims to highlight the distinct mechanisms of action and potential therapeutic applications of each compound.
Executive Summary
Metformin, a biguanide, primarily exerts its anti-hyperglycemic effects by reducing hepatic glucose production and improving insulin (B600854) sensitivity in peripheral tissues. In contrast, this compound, isolated from peach leaves, appears to lower postprandial blood glucose mainly by inhibiting intestinal glucose absorption. While both compounds demonstrate potential in managing hyperglycemia, their differing mechanisms of action suggest they may be suited for different therapeutic strategies. Direct comparative studies providing quantitative efficacy data, such as EC50 or IC50 values from head-to-head trials, are currently unavailable in the published literature. This guide, therefore, focuses on a qualitative and mechanistic comparison based on existing preclinical evidence.
Data Presentation: A Mechanistic Overview
Due to the absence of direct comparative quantitative data, this table summarizes the known mechanistic details for this compound and metformin.
| Feature | This compound | Metformin |
| Primary Mechanism | Inhibition of intestinal glucose absorption.[1][2] | Reduction of hepatic glucose production and enhancement of peripheral glucose disposal.[1] |
| Molecular Target(s) | Sodium-glucose cotransporter-1 (SGLT1) (downregulation), Occludin (downregulation), Claudin-1 (downregulation), Aquaporin-3 (upregulation).[1] | AMP-activated protein kinase (AMPK) (activation), Mitochondrial complex I (inhibition).[3][4] |
| Effect on Hepatic Glucose Production | Not reported | Decreases gluconeogenesis.[1][5][6] |
| Effect on Intestinal Glucose Absorption | Inhibits glucose absorption.[1][2] | Decreases intestinal absorption of glucose.[3][6] |
| Effect on Insulin Sensitivity | Not directly reported | Improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][6] |
| Key Signaling Pathways | Modulation of intestinal tight junction proteins and water channels.[1] | AMPK signaling pathway, mTORC1 signaling pathway.[4][7][8] |
| Reported in vivo Dose | 20 mg/kg in mice (lowered peak postprandial glucose).[1] | 125 mg/kg twice daily in rats (for gene expression studies).[1] |
| Additional Effects | Purgative action, synchronous with its anti-hyperglycemic effect.[1] | Modest weight loss, reduction in plasma lipid levels.[1][3] |
Experimental Protocols
This compound: In Vivo Anti-Hyperglycemic and Intestinal Permeability Studies
The following protocols are based on methodologies described in studies on this compound and related intestinal permeability assays.
1. Animal Model and Drug Administration:
-
Animals: Male mice are typically used.
-
Acclimatization: Animals are acclimatized for a week before the experiment.
-
Grouping: Mice are divided into control and treatment groups.
-
Drug Administration: this compound (e.g., 20 mg/kg) is administered orally by gavage.[1] The control group receives the vehicle.
2. Oral Glucose Tolerance Test (OGTT):
-
Fasting: Mice are fasted overnight.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.
-
Drug Administration: this compound or vehicle is administered.
-
Glucose Challenge: After a set time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
3. Intestinal Permeability Assay (in vivo):
-
Principle: This assay indirectly measures intestinal permeability by orally administering a fluorescent probe and measuring its concentration in the blood.
-
Procedure:
-
Following treatment with this compound or vehicle, mice are orally gavaged with a solution of FITC-dextran (e.g., 80 mg/mL).
-
After a specific period (e.g., 4 hours), blood is collected.
-
Plasma is separated by centrifugation.
-
The fluorescence of the plasma is measured using a fluorometer to determine the concentration of FITC-dextran that has passed from the intestine into the bloodstream.
-
4. Immunofluorescence Staining of Intestinal Tissue:
-
Tissue Preparation:
-
At the end of the treatment period, mice are euthanized, and sections of the small intestine are collected.
-
The tissue is fixed (e.g., in 4% paraformaldehyde), embedded in paraffin, and sectioned.
-
-
Staining Procedure:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed.
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies against SGLT1, occludin, and claudin-1 overnight at 4°C.
-
Sections are washed and incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Slides are mounted and visualized using a fluorescence or confocal microscope.
-
Metformin: In Vitro and In Vivo Anti-Hyperglycemic Assays
The following are standard protocols used to investigate the anti-hyperglycemic effects of compounds like metformin.
1. AMPK Activation Assay in Cell Culture:
-
Cell Line: L6 myotubes or HepG2 hepatocytes are commonly used.
-
Procedure:
-
Cells are cultured to confluence.
-
Cells are treated with various concentrations of metformin for a specified time.
-
Cell lysates are prepared.
-
Western blotting is performed to detect the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), using specific antibodies. An increase in the ratio of phosphorylated to total AMPK/ACC indicates activation.
-
2. Glucose Uptake Assay in Adipocytes or Myotubes:
-
Cell Line: 3T3-L1 adipocytes or L6 myotubes.
-
Procedure:
-
Differentiated cells are serum-starved.
-
Cells are treated with metformin at various concentrations.
-
A fluorescent glucose analog, such as 2-NBDG, is added to the medium.
-
After incubation, the uptake of 2-NBDG is measured using a fluorescence plate reader. Increased fluorescence indicates enhanced glucose uptake.
-
3. Hepatic Gluconeogenesis Inhibition Assay:
-
Model: Primary hepatocytes isolated from rats or mice.
-
Procedure:
-
Hepatocytes are cultured and then incubated with a gluconeogenic substrate (e.g., lactate (B86563) and pyruvate).
-
Cells are treated with different concentrations of metformin.
-
The amount of glucose released into the culture medium is measured using a glucose oxidase assay. A decrease in glucose concentration in the medium indicates inhibition of gluconeogenesis.
-
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Intestinal Glucose Absorption
This compound's primary anti-hyperglycemic effect is localized to the small intestine. It reduces the absorption of dietary glucose, which in turn lowers postprandial blood glucose levels. This is achieved through the downregulation of key proteins involved in glucose transport and intestinal barrier function.
Caption: Mechanism of this compound in the intestine.
Metformin: Systemic Anti-Hyperglycemic Action
Metformin acts through multiple mechanisms, with the liver being a primary site of action. Its systemic effects lead to both reduced glucose production and increased glucose utilization.
Caption: Key signaling pathways of metformin.
Experimental Workflow Diagrams
Workflow for In Vivo Evaluation of Anti-Hyperglycemic Agents
This diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound or metformin in an animal model of hyperglycemia.
Caption: In vivo anti-hyperglycemic evaluation workflow.
Conclusion
This compound and metformin represent two distinct approaches to managing hyperglycemia. Metformin offers a systemic effect by targeting hepatic glucose production and improving insulin sensitivity, making it a cornerstone of type 2 diabetes management. This compound, on the other hand, presents a more localized mechanism by inhibiting intestinal glucose absorption, which may be particularly beneficial for controlling postprandial glycemic excursions. The synchronous purgative effect of this compound is a notable characteristic that warrants further investigation for its therapeutic implications.
Future research, including direct comparative in vivo studies and dose-response analyses, is essential to quantitatively evaluate the anti-hyperglycemic efficacy of this compound relative to metformin. A deeper understanding of the signaling pathways involved in this compound's action will also be crucial for its potential development as a therapeutic agent. For researchers and drug development professionals, the contrasting mechanisms of these two compounds offer intriguing possibilities for novel monotherapies or combination strategies in the management of diabetes and other metabolic disorders.
References
- 1. Effect of metformin on SGLT1, GLUT2, and GLUT5 hexose transporter gene expression in small intestine from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the multiflorine‐derived substituted quinazolidine 55P0251 augments insulin secretion and lowers blood glucose via antagonism at α2‐adrenoceptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin Alters Upper Small Intestinal Microbiota that Impact a Glucose-SGLT1-Sensing Glucoregulatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing cardiovascular benefits between GLP-1 receptor agonists and SGLT2 inhibitors as an add-on to metformin among patients with type 2 diabetes: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the SGLT1 Inhibitory Landscape: A Comparative Analysis of Multiflorin A
For Immediate Release
This guide provides a comparative analysis of Multiflorin A's inhibitory action on the sodium-glucose cotransporter 1 (SGLT1) alongside other known SGLT1 inhibitors. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and transport proteins.
Quantitative Comparison of SGLT1 Inhibitors
While direct kinetic data for this compound's inhibition of SGLT1-mediated glucose transport is not currently available, studies have shown that it exerts its effect by reducing the expression of the SGLT1 protein.[1] This mechanism distinguishes it from many other SGLT1 inhibitors that directly compete with glucose for transport. The table below summarizes the available inhibitory data for a selection of SGLT1 inhibitors.
| Compound | Type of Inhibition | Target | IC50 / Ki |
| This compound | Decreased protein expression | SGLT1 | Data not available |
| Phlorizin | Competitive Inhibitor | hSGLT1 | Ki: 300 nM[2] |
| Canagliflozin | Competitive Inhibitor | hSGLT1 | IC50: ~200-700 nM |
| Sotagliflozin | Competitive Inhibitor | hSGLT1 / hSGLT2 | Potent dual inhibitor[2] |
| Mizagliflozin | Competitive Inhibitor | hSGLT1 | Ki: 27 nM[2] |
Experimental Protocols
Protocol 1: Cell-Based SGLT1 Inhibition Assay
This protocol outlines a common method for assessing the direct inhibitory effect of a compound on SGLT1-mediated glucose uptake.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of human SGLT1 (hSGLT1). Transfection efficiency can be monitored using a co-transfected fluorescent reporter protein.
2. Glucose Uptake Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
Prior to the assay, cells are washed with a sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound, Phlorizin) for a predetermined period.
-
A labeled glucose analog, such as the fluorescent 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or a radiolabeled analog like ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the wells.[3]
-
The uptake is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.
3. Quantification:
-
For fluorescent assays, cells are lysed, and the intracellular fluorescence is measured using a microplate reader.
-
For radioactive assays, cells are lysed, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage inhibition of glucose uptake at each inhibitor concentration is calculated relative to a vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Western Blot for SGLT1 Protein Expression
This protocol is used to determine the effect of a compound on the expression level of the SGLT1 protein, as is the case with this compound.[1]
1. Cell Culture and Treatment:
-
A suitable cell line expressing SGLT1 (e.g., intestinal epithelial cells or transfected HEK293 cells) is cultured as described above.
-
Cells are treated with the test compound (e.g., this compound) at various concentrations and for different durations.
2. Protein Extraction:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for SGLT1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The expression of a housekeeping protein (e.g., β-actin or GAPDH) is used for normalization.
-
The relative SGLT1 protein expression in treated cells is compared to that in untreated control cells.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of SGLT1 inhibition, the following diagrams illustrate the direct competitive inhibition pathway and the indirect pathway involving the regulation of protein expression.
Caption: Competitive Inhibition of SGLT1.
Caption: this compound's Effect on SGLT1 Expression.
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and UPLC Methods for the Quantification of Multiflorin A: A Comparative Guide
Published: December 2, 2025
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals.
Introduction
Multiflorin A, a flavonoid with significant therapeutic potential, demands accurate and reliable quantification for research, quality control, and clinical development. While High-Performance Liquid Chromatography (HPLC) has been the traditional standard for such analyses, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering enhancements in speed, resolution, and sensitivity.[1][2] This guide presents a detailed comparison and cross-validation of HPLC and UPLC methods for the quantification of this compound. It provides supporting experimental data and protocols to assist in method selection and transfer.
The cross-validation of analytical methods is a crucial step to confirm that a new or alternative method yields results equivalent to a validated reference method. This is especially vital when transitioning from a well-established HPLC method to a more advanced UPLC system to maintain data integrity and consistency.[3]
Experimental Protocols
The subsequent sections outline the experimental methodologies for the analysis of this compound utilizing both a conventional HPLC method and a transferred UPLC method.
Standard and Sample Preparation
Accurately weighed standards and samples of this compound are dissolved in the mobile phase to obtain a final concentration within the linear range of both the HPLC and UPLC methods. All solutions should be filtered through a 0.22 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) Method
This method is formulated for the dependable separation and quantification of this compound.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[4]
-
Column : C18, 4.6 mm x 250 mm, 5 µm particle size.[4]
-
Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 270 nm.
-
Injection Volume : 20 µL.
-
Column Temperature : 30°C.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is a direct transfer from the established HPLC method, designed for significantly faster analysis times while preserving or enhancing separation performance. The transfer is guided by the principles of geometric scaling.
-
Instrumentation : A UPLC system featuring a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column : C18, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase : Same as the HPLC method (0.1% formic acid in water (A) and acetonitrile (B)).
-
Flow Rate : Scaled to maintain a similar linear velocity, typically around 0.4 mL/min.
-
Detection Wavelength : 270 nm.
-
Injection Volume : 5 µL.
-
Column Temperature : 35°C.
Cross-Validation Workflow
The cross-validation process ensures that the UPLC method delivers results that are equivalent to the established HPLC method. This entails a series of validation experiments as stipulated by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the cross-validation of an HPLC to UPLC method transfer.
Comparative Performance Data
The following table summarizes the performance characteristics of the HPLC and UPLC methods for the quantification of this compound. The data presented are representative of a typical method transfer and cross-validation study.
| Performance Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH) |
| Retention Time (min) | 12.5 | 3.8 | - |
| Resolution | 2.1 | 2.5 | > 2 |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | - |
| Precision (%RSD) | |||
| - Repeatability | 0.85 | 0.75 | ≤ 2% |
| - Intermediate Precision | 1.10 | 0.95 | ≤ 2% |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98 - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | - |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | - |
| Analysis Time (min) | 20 | 5 | - |
| Solvent Consumption (mL/run) | 20 | 2 | - |
Key Differences and Advantages of UPLC
The transition from HPLC to UPLC for the quantification of this compound offers several significant advantages, as highlighted by the comparative data.
Caption: Key performance parameter comparison between HPLC and UPLC.
Speed and Efficiency: The most prominent advantage of the UPLC method is the substantial reduction in analysis time from 20 minutes to 5 minutes. This is accomplished through the use of smaller particle size columns and higher flow rates, resulting in increased sample throughput and laboratory efficiency.
Resolution and Sensitivity: UPLC delivers enhanced resolution, enabling superior separation of this compound from potential impurities. The improved peak sharpness and diminished band broadening in UPLC also lead to higher sensitivity, as demonstrated by the lower LOD and LOQ values.
Reduced Solvent Consumption: The UPLC method consumes considerably less solvent per analysis (2 mL versus 20 mL for HPLC). This not only curtails the cost of analysis but also lessens the environmental footprint of the laboratory.
Conclusion
The cross-validation of HPLC and UPLC methods for the quantification of this compound illustrates that a properly transferred UPLC method can yield results that are comparable, and in some aspects superior, to a traditional HPLC method. UPLC technology provides significant advancements in analysis speed, sensitivity, and solvent consumption, culminating in heightened laboratory efficiency and lower operational costs. By adhering to a systematic cross-validation approach based on ICH guidelines, laboratories can confidently migrate from HPLC to UPLC, ensuring the consistent generation of high-quality, reliable, and comparable analytical data for this compound. The detailed protocols and workflow in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this and other related compounds.
References
A Comparative Analysis of Multiflorin A and Other Natural Alpha-Glucosidase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy of Multiflorin A in comparison to other naturally derived alpha-glucosidase inhibitors, supported by experimental data and detailed methodologies.
Introduction
Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, these compounds delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1] While synthetic options like acarbose (B1664774) are widely used, there is a growing interest in naturally occurring alpha-glucosidase inhibitors due to their potential for fewer side effects and broader therapeutic applications.[2] This guide provides a comparative analysis of the efficacy of this compound, a flavonoid found in plants of the Prunus species, against other prominent natural alpha-glucosidase inhibitors.
Efficacy of this compound and Other Natural Inhibitors: A Quantitative Comparison
The inhibitory potential of alpha-glucosidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
For a comprehensive comparison, the table below summarizes the IC50 values of various well-characterized natural alpha-glucosidase inhibitors.
| Inhibitor | Natural Source | IC50 Value (µM) |
| Acarbose (Reference) | Actinoplanes sp. | 750 |
| Luteolin | Various plants | 48 |
| Myricetin | Berries, vegetables, teas | 4.8 |
| Quercetin | Fruits, vegetables, grains | 4.2 |
| Genistein | Soybeans | 14 |
| Catechin | Tea, fruits | 10 |
| Epicatechin | Cocoa, tea, berries | 28 |
| Procyanidin B2 | Grapes, apples, cocoa | 5.8 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate used.
Experimental Protocols
A standardized in vitro alpha-glucosidase inhibition assay is crucial for the accurate comparison of different inhibitors. The following is a detailed methodology commonly employed in research.
In Vitro Alpha-Glucosidase Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the alpha-glucosidase activity (IC50).
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound, other natural inhibitors)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
A solution of alpha-glucosidase is prepared in a phosphate buffer.
-
Various concentrations of the test compound and the positive control (acarbose) are prepared.
-
In a 96-well plate, the enzyme solution is added to each well containing different concentrations of the test compounds or the control.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The substrate, pNPG, is then added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed at a controlled temperature.
-
The reaction is stopped by adding a sodium carbonate solution.
-
The amount of p-nitrophenol produced, which is yellow, is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
A schematic of this assay is presented below:
Experimental workflow for the in vitro alpha-glucosidase inhibition assay.
Signaling Pathway of Carbohydrate Digestion and Inhibition
Alpha-glucosidase inhibitors exert their effect by interfering with the final step of carbohydrate digestion in the small intestine. The following diagram illustrates the normal process of carbohydrate digestion and the point of intervention by these inhibitors.
Mechanism of action of alpha-glucosidase inhibitors in carbohydrate digestion.
As depicted, dietary polysaccharides are first broken down into oligosaccharides by pancreatic amylase.[6] These oligosaccharides are then hydrolyzed into absorbable monosaccharides by alpha-glucosidase enzymes located on the brush border of the intestinal cells.[6] Alpha-glucosidase inhibitors, such as this compound, compete with the oligosaccharides for the active sites of these enzymes, thereby slowing down the release of monosaccharides and their subsequent absorption into the bloodstream.[1]
Conclusion
Natural alpha-glucosidase inhibitors present a promising avenue for the management of type 2 diabetes. While the direct inhibitory efficacy of this compound on alpha-glucosidase requires further quantitative investigation through dedicated IC50 studies, the potent effects observed in extracts from Prunus species suggest it is a strong candidate for further research. The comparative data on other well-established natural inhibitors provide a valuable benchmark for future studies. The detailed experimental protocol and the signaling pathway diagram provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies in this important therapeutic area.
References
- 1. mdpi.com [mdpi.com]
- 2. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 3. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 5.5 Carbohydrate Digestion and Absorption – Nutrition and Physical Fitness [pressbooks.calstate.edu]
A Head-to-Head Analysis of Multiflorin A and Acarbose on Postprandial Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Multiflorin A and acarbose (B1664774), two compounds that mitigate postprandial hyperglycemia through distinct mechanisms. While acarbose is an established α-glucosidase inhibitor, this compound presents a novel approach by targeting intestinal glucose absorption and permeability. This document synthesizes available experimental data to offer a head-to-head comparison of their mechanisms, efficacy, and underlying molecular pathways.
Comparative Efficacy and Mechanism of Action
This compound and acarbose both effectively lower postprandial blood glucose levels, but their modes of action are fundamentally different. Acarbose acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine, delaying the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2][3] In contrast, this compound inhibits the absorption of glucose in the small intestine by modulating the expression of key transport and tight junction proteins.[4][5]
| Feature | This compound | Acarbose |
| Primary Mechanism | Inhibition of intestinal glucose absorption | Competitive inhibition of α-glucosidase |
| Molecular Targets | Sodium-glucose cotransporter-1 (SGLT1), occludin, claudin-1, aquaporin-3 | α-glucosidase enzymes (e.g., sucrase, maltase) |
| Effect on Carbohydrate Digestion | Does not directly inhibit carbohydrate-digesting enzymes. | Delays the enzymatic breakdown of complex carbohydrates. |
| Reported Efficacy | A 20 mg/kg dose in mice was shown to lower peak postprandial glucose levels. | Dose-dependent reduction in 1-hour postprandial glucose. |
| Additional Effects | Induces a hyperosmotic environment in the small intestine and promotes water secretion, which can lead to a purgative effect. | Can influence gut hormone levels, such as increasing glucagon-like peptide-1 (GLP-1). |
Experimental Protocols
In Vivo Assessment of Postprandial Glucose in Mice (this compound)
This protocol is based on studies evaluating the anti-hyperglycemic effects of this compound in a murine model.
-
Animal Model: Male mice are used for the study.
-
Compound Administration: this compound is administered to the experimental group, typically at a dose of 20 mg/kg. A control group receives a vehicle solution.
-
Glucose Challenge: Following compound administration, a glucose solution is orally administered to the mice to induce postprandial hyperglycemia.
-
Blood Glucose Monitoring: Blood samples are collected at various time points post-glucose administration to measure blood glucose levels, allowing for the determination of the peak postprandial glucose level.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated group and the control group to assess the extent of postprandial glucose reduction.
In Vitro α-Glucosidase Inhibition Assay (Acarbose)
This protocol outlines a typical method to determine the inhibitory activity of acarbose on α-glucosidase.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a separate solution of a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Inhibitor Preparation: Acarbose solutions of varying concentrations are prepared.
-
Assay Procedure:
-
Acarbose solution is pre-incubated with the α-glucosidase enzyme solution.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., sodium carbonate).
-
-
Measurement: The absorbance of the resulting product (p-nitrophenol) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated for each acarbose concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways through which this compound and acarbose exert their effects, the following diagrams illustrate their mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural-Activity Relationship of Multiflorin A and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multiflorin A, a naturally occurring kaempferol (B1673270) glycoside, has garnered significant interest for its potent biological activities, primarily its anti-hyperglycemic and purgative effects. Understanding the relationship between its chemical structure and biological function is crucial for the development of novel therapeutic agents with improved efficacy and selectivity. This guide provides a comparative analysis of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Data Presentation: Comparative Biological Activity
While a comprehensive quantitative structure-activity relationship (SAR) study on a wide range of synthetic this compound analogs is not extensively available in the public domain, we can infer key SAR principles by comparing this compound with its direct analog, Multiflorin B, and other structurally related flavonoids. The following table summarizes the known activities and highlights the critical structural features.
| Compound | Structure | Biological Activity | Key Findings & Inferences |
| This compound | Kaempferol-3-O-(6''-O-acetyl-β-D-glucopyranosyl)-(1→4)-α-L-rhamnopyranoside | Anti-hyperglycemic: Potent inhibitor of glucose absorption in the small intestine. Purgative: Induces diarrhea by inhibiting intestinal glucose absorption. | The acetyl group at the 6''-position of the glucose moiety is essential for its biological activity. |
| Multiflorin B | Kaempferol-3-O-β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside | Inactive in in vivo anti-hyperglycemic and purgative assays. | Deacetylation leads to a complete loss of activity, confirming the critical role of the acetyl group. |
| Kaempferol | 3,5,7,4'-Tetrahydroxyflavone | Weak or negligible insulin-mimetic activity in 2-DG uptake assays.[1] Inhibits GLUT1 -mediated glucose uptake.[2] | The aglycone itself has some activity on glucose transport but lacks the potent effect of this compound, indicating the importance of the glycosidic substitution. |
| Kaempferol 3-O-glucoside | Kaempferol with a glucose at the 3-position | Negligible insulin-mimetic activity.[1] | Simple glucosylation at the 3-position is not sufficient to confer the potent activity of this compound. |
| Kaempferol 3-O-neohesperidoside | Kaempferol with neohesperidose at the 3-position | Promotes glucose uptake in L6 muscle cells.[1] | The nature of the disaccharide at the 3-position significantly influences biological activity. |
| Other Flavonoids (e.g., Apigenin, Luteolin) | Varied polyphenol structures | Inhibit GLUT1 with varying potency.[2] | The general flavonoid scaffold contributes to glucose transporter inhibition, but specific substitutions dictate potency. |
Key Structure-Activity Relationship Insights
The primary determinant for the anti-hyperglycemic and purgative activities of this compound is the acetyl group on the sugar moiety . Its removal, as seen in Multiflorin B, completely abrogates these effects. This suggests that the acetyl group may be crucial for binding to a specific target in the small intestine, potentially a glucose transporter or a regulatory protein involved in glucose absorption.
The kaempferol backbone and the disaccharide chain also play important roles. While kaempferol itself can interact with glucose transporters, the specific glycosylation pattern in this compound appears to be critical for its potent and specific in vivo effects. The sugar moiety may enhance solubility, influence bioavailability, or provide additional binding interactions with its molecular target.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vivo Glucose Absorption Assay in Mice
This protocol is adapted from studies assessing the effect of compounds on postprandial blood glucose levels.
1. Animals:
-
Male ICR mice (or other appropriate strain), 8-10 weeks old, are used.
-
Animals are housed in a temperature- and light-controlled environment with free access to standard chow and water.
-
Mice are fasted for 12-18 hours before the experiment with free access to water.
2. Test Compound Administration:
-
This compound or its analogs are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The test compound is administered orally (p.o.) via gavage at a predetermined dose (e.g., 10-50 mg/kg body weight).
-
A control group receives the vehicle only.
3. Glucose Challenge:
-
30 minutes after the administration of the test compound, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
4. Blood Glucose Measurement:
-
Blood samples are collected from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose challenge.
-
Blood glucose levels are measured using a standard glucometer.
5. Data Analysis:
-
The area under the curve (AUC) for blood glucose levels is calculated for each group.
-
The percentage inhibition of the glucose absorption is calculated by comparing the AUC of the treated groups to the control group.
MTT Cytotoxicity Assay
This assay determines the effect of a compound on the viability of mammalian cells.
1. Cell Culture:
-
A suitable cell line (e.g., Caco-2 for intestinal cells, or a cancer cell line for anti-proliferative studies) is seeded in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a culture medium to various concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound.
-
A control group is treated with the vehicle only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Cells are allowed to adhere for 24 hours.
2. Compound and LPS Treatment:
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
A control group is treated with the vehicle and LPS, and another control group is left untreated.
-
The plates are incubated for 24 hours.
3. Measurement of Nitrite (B80452) Concentration:
-
The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
4. Absorbance Measurement and Data Analysis:
-
The absorbance is measured at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
Mandatory Visualization
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
Caption: Proposed mechanism of this compound's purgative action.
Caption: General workflow for SAR studies of this compound analogs.
References
- 1. Study of Kaempferol Glycoside as an Insulin Mimic Reveals Glycon To Be the Key Active Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of flavonoids on glucose transporter 1 (GLUT1): From library screening to biological evaluation to structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Multiflorin A extraction techniques from different plant sources
For Researchers, Scientists, and Drug Development Professionals
Multiflorin A, a kaempferol (B1673270) glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including purgative and anti-hyperglycemic effects. Found in notable concentrations in plants such as Rosa multiflora (Japanese rose) and Prunus persica (peach), the efficient extraction of this bioactive compound is a critical first step for research and drug development. This guide provides a comparative overview of various extraction techniques for this compound from these plant sources, supported by available experimental data and detailed methodologies.
Plant Sources of this compound
This compound has been primarily isolated from the following plant species:
-
Rosa multiflora : The fruits (hips) and roots of this plant are known to contain this compound.
-
Prunus persica : The leaves and flowers of the peach tree are also significant sources of this compound.[1]
Comparison of Extraction Techniques
The choice of extraction technique significantly impacts the yield and purity of this compound. While conventional solvent extraction methods are widely used, modern techniques offer advantages in terms of efficiency and environmental friendliness. This section compares several key methods.
Conventional Solvent Extraction (Maceration and Soxhlet)
Conventional methods involve the use of organic solvents to dissolve the target compound from the plant matrix.
-
Maceration : This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation.
-
Soxhlet Extraction : A more efficient continuous extraction method where the solvent is repeatedly passed through the plant material.
Methanol (B129727) and ethanol (B145695) are common solvents for the initial extraction of flavonoids, including this compound, from Prunus persica and Rosa multiflora. Subsequent fractionation with solvents of varying polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol, is often employed to purify the extract.
Modern Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed.
-
Ultrasound-Assisted Extraction (UAE) : This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of bioactive compounds. UAE can significantly reduce extraction time and solvent consumption.[2][3]
-
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This technique is known for its high efficiency and reduced extraction times.[4][5]
-
Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. SFE is considered a green technology due to the use of a non-toxic and environmentally friendly solvent.
-
Enzyme-Assisted Extraction (EAE) : This technique uses enzymes to break down the plant cell wall components, facilitating the release of intracellular bioactive compounds. EAE is a mild and specific extraction method that can improve extraction yields.
Quantitative Data Summary
Direct comparative data on the yield and purity of this compound using different extraction techniques is limited in the existing literature. Most studies report the total phenolic or flavonoid content. The following table summarizes available data and provides a qualitative comparison of the techniques.
| Extraction Technique | Plant Source & Part | Typical Solvents | Reported Yield/Efficiency | Purity | Advantages | Disadvantages |
| Maceration | Prunus persica (leaves) | Methanol, Ethanol | Data for specific this compound yield is limited. | Low to Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Rosa multiflora (fruits) | Ethanol, Methanol | Generally higher yield than maceration. | Low to Moderate | Continuous extraction, higher efficiency than maceration | Requires specialized glassware, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | General Flavonoids | Ethanol, Acetone | Significant improvement in yield and reduction in time compared to conventional methods. | Moderate | Fast, energy-efficient, improved yield | Potential for degradation of some compounds at high power |
| Microwave-Assisted Extraction (MAE) | General Flavonoids | Ethanol, Acetone | High extraction efficiency in a very short time. | Moderate | Very fast, reduced solvent consumption | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | General Flavonoids | Supercritical CO2 with co-solvents (e.g., ethanol) | Highly selective, yields can be optimized by adjusting parameters. | High | Green technology, high selectivity, pure extracts | High initial investment cost, may not be efficient for highly polar compounds without co-solvents |
| Enzyme-Assisted Extraction (EAE) | General Flavonoids | Aqueous buffers with enzymes (e.g., cellulase, pectinase) | Can significantly increase the yield of target compounds. | Moderate to High | Mild conditions, high specificity, environmentally friendly | Cost of enzymes, requires specific pH and temperature conditions |
Experimental Protocols
Detailed experimental protocols for the extraction of this compound are not always explicitly provided. The following are generalized protocols based on common practices for flavonoid extraction from Rosa multiflora and Prunus persica.
Protocol 1: Conventional Solvent Extraction of this compound from Prunus persica Leaves
-
Preparation of Plant Material : Air-dry the fresh leaves of Prunus persica at room temperature and then grind them into a fine powder.
-
Initial Extraction : Macerate the powdered leaves with methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
Fractionation : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Isolation : The this compound-rich fraction (typically the ethyl acetate or n-butanol fraction) can be further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Rosa multiflora Fruits
-
Preparation of Plant Material : Dry the fruits of Rosa multiflora in an oven at 40-50°C and grind them into a coarse powder.
-
Extraction : Mix the powdered fruit with 70% ethanol (1:20 w/v) in a flask. Place the flask in an ultrasonic bath.
-
Sonication : Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration : Filter the extract and concentrate it using a rotary evaporator to obtain the crude flavonoid extract.
-
Purification : The crude extract can be purified using similar fractionation and chromatographic techniques as described in Protocol 1 to isolate this compound.
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflows for conventional and modern extraction techniques.
Caption: General workflow for conventional extraction of this compound.
Caption: Generalized workflow for modern extraction techniques.
Conclusion
The extraction of this compound from plant sources can be achieved through various techniques, each with its own set of advantages and limitations. While conventional solvent extraction methods are simple and widely accessible, modern techniques like UAE, MAE, SFE, and EAE offer significant improvements in terms of efficiency, selectivity, and environmental impact. The optimal choice of extraction method will depend on the specific research or production goals, available resources, and desired scale of operation. Further research focusing on the direct comparison of these advanced techniques for this compound extraction is warranted to establish standardized and optimized protocols for its isolation.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agrojournal.org [agrojournal.org]
- 3. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MICROWAVE-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM POLYGONUM MULTIFLORUM THUNB. ROOTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Promise of Multiflorin A in Diabetes Management: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of Multiflorin A and its related compounds in preclinical models of diabetes. This analysis is benchmarked against established antidiabetic agents, metformin (B114582) and acarbose, supported by experimental data and detailed methodologies.
This compound, a kaempferol (B1673270) glycoside isolated from peach leaves (Prunus persica), has demonstrated initial promise as a potential antihyperglycemic agent.[1] Its primary mechanism of action identified to date is the inhibition of glucose absorption in the small intestine.[1][2] This is achieved by downregulating the expression of sodium-glucose cotransporter-1 (SGLT1), as well as the tight junction proteins occludin and claudin-1.[2] While direct and extensive preclinical data on this compound in established diabetic models remains limited, this guide synthesizes available information and draws comparisons with its aglycone, kaempferol, and other kaempferol glycosides, which have been more broadly studied.
Comparative Efficacy in Preclinical Diabetes Models
To provide a clear perspective on the potential of this compound, this section presents a comparative summary of the effects of its parent compound, kaempferol and its glycosides, against the standard-of-care antidiabetic drugs, metformin and acarbose, in widely used preclinical models of type 1 and type 2 diabetes.
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
This model mimics type 1 diabetes through the specific destruction of pancreatic β-cells by streptozotocin, leading to insulin (B600854) deficiency and hyperglycemia.
| Parameter | Kaempferol/Kaempferol Glycosides | Metformin | Acarbose |
| Blood Glucose | Significantly reduced fasting and non-fasting blood glucose levels.[3] | Significantly reduced blood glucose levels. | Tended to decrease plasma glucose. Partially prevents hyperglycemia. |
| Serum Insulin | Significantly increased plasma insulin levels. | Significantly increased pancreatic and serum insulin levels. | No significant change or slight reduction in serum insulin. |
| Lipid Profile | Data not consistently reported in STZ models. | Improved lipid profile. | Data not consistently reported in STZ models. |
| Mechanism of Action | Suppresses hepatic glucose production and promotes glucose metabolism in skeletal muscle. | Reduces hepatic glucose production and improves insulin sensitivity. | Inhibits α-glucosidase, delaying carbohydrate digestion and glucose absorption. |
db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, characterized by a mutation in the leptin receptor.
| Parameter | Kaempferol/Kaempferol Glycosides | Metformin | Acarbose |
| Blood Glucose | Significantly reduced fasting blood glucose and improved glucose tolerance. | Reduced plasma glucose levels. | Significantly reduced blood glucose levels. |
| Serum Insulin | Improved β-cell proliferation and insulin secretion. | Improved hyperinsulinemia. | Improved insulin sensitivity. |
| Lipid Profile | Reduced liver triglyceride levels. | Data not consistently reported. | Reduced total cholesterol and triglycerides. |
| Body Weight | Reduced body weight and adipose tissue. | Led to inhibition of weight gain. | No significant difference in body weight. |
| Mechanism of Action | Enhances pancreatic β-cell function, suppresses hepatic lipid accumulation, and improves insulin sensitivity. | Improves insulin sensitivity and inhibits weight gain. | Inhibits α-glucosidase, delaying glucose absorption and improving insulin sensitivity. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: this compound inhibits intestinal glucose absorption.
Caption: A multiflorine derivative augments insulin secretion.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols for key experiments cited in this guide.
Streptozotocin (STZ)-Induced Diabetes Mellitus (Type 1 Model)
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction: A freshly prepared solution of STZ (50-60 mg/kg body weight) in 0.1 M cold citrate (B86180) buffer (pH 4.5) is administered intraperitoneally for five consecutive days.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
Treatment: Diabetic mice are randomly assigned to treatment groups and receive daily oral gavage of this compound, kaempferol, metformin, acarbose, or vehicle for a specified period (e.g., 4-12 weeks).
db/db Mouse Model (Type 2 Model)
-
Animals: Male C57BL/KsJ-db/db mice and their non-diabetic db/+ littermates, typically starting at 6-8 weeks of age.
-
Experimental Groups: db/db mice are randomly assigned to treatment groups and receive daily oral gavage of this compound, kaempferol, metformin, acarbose, or vehicle. Non-diabetic db/+ mice serve as a control group.
-
Duration: The treatment period typically lasts for 4-8 weeks.
Oral Glucose Tolerance Test (OGTT)
-
Procedure: Following an overnight fast (12-16 hours), mice are administered an oral bolus of glucose (2 g/kg body weight).
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose concentrations are measured at each time point to assess glucose clearance.
Insulin and Lipid Profile Analysis
-
Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture under anesthesia.
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Analysis:
-
Insulin: Serum insulin levels are measured using a commercially available ELISA kit.
-
Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are determined using enzymatic colorimetric assay kits.
-
Conclusion
While direct preclinical evidence for this compound in comprehensive diabetes models is still emerging, the available data on its mechanism of inhibiting glucose absorption, coupled with the broader anti-diabetic effects observed with its aglycone kaempferol, suggests a promising therapeutic potential. Kaempferol and its glycosides have demonstrated significant improvements in hyperglycemia, insulin secretion, and lipid metabolism in both type 1 and type 2 diabetes models.
Compared to metformin, which primarily acts on hepatic glucose production and insulin sensitivity, and acarbose, which inhibits carbohydrate digestion, this compound and its related compounds may offer a complementary or alternative therapeutic strategy. Further rigorous preclinical studies are warranted to fully elucidate the efficacy and safety profile of this compound in diabetes and its associated complications. This will be crucial in determining its potential for translation into clinical development.
References
- 1. Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Multiflorin A: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals should handle Multiflorin A with care, assuming it is hazardous waste in the absence of specific disposal directives. The following operational plan outlines the necessary procedures for its proper disposal.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Treat this compound waste as hazardous unless confirmed otherwise by a qualified safety professional.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.
-
Segregate waste into solid and liquid forms.
-
-
Container Selection and Labeling:
-
Containers: Use appropriate, leak-proof containers with secure screw-on caps.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] Ensure the container material is compatible with this compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated hazardous waste storage area.
-
Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent paper, and other lab supplies contaminated with this compound should be considered hazardous waste. These items should be double-bagged in clear plastic bags for visual inspection and sealed.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Complete any required hazardous waste information forms, providing a detailed list of the chemical constituents and their quantities.
-
Never dispose of this compound down the drain or in the regular trash. Sewer disposal is only permissible with written approval from EHS for specific, non-hazardous chemicals.
-
Quantitative Data Summary
In the absence of specific data for this compound, general guidelines for chemical waste are provided below.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (for approved dilute acids and bases only) | |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream | |
| Accumulation Time Limit | Must be collected within 90 days of generation |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
